RG7775
Description
Properties
Molecular Formula |
C12H12N4O |
|---|---|
Appearance |
Solid powder |
Synonyms |
RO6839921; RO 6839921; RO-6839921; RG7775; RG-7775; RG 7775.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
The Intravenous MDM2 Antagonist RG7775: A Technical Guide to its Mechanism of Action in TP53 Wild-Type Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RG7775, an intravenous prodrug of the potent and selective small-molecule MDM2 inhibitor idasanutlin (RG7388), represents a promising therapeutic strategy for tumors harboring a wild-type TP53 gene. In such cancers, the tumor suppressor protein p53 is often inactivated through its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for proteasomal degradation. This compound acts by disrupting this critical protein-protein interaction, thereby unleashing the tumor-suppressive functions of p53. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to characterize the activity of this compound in TP53 wild-type cancers.
Core Mechanism of Action: Reactivating the Guardian of the Genome
In cancer cells with wild-type TP53, the p53 protein is held in check by its negative regulator, MDM2. This compound, after conversion to its active form idasanutlin, competitively binds to the p53-binding pocket of MDM2. This high-affinity interaction physically blocks the association between MDM2 and p53, leading to the stabilization and accumulation of p53 in the nucleus. The elevated levels of active p53 then transcriptionally upregulate a suite of target genes involved in critical anti-tumorigenic processes, including cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, NOXA).[1] This reactivation of the p53 pathway ultimately results in the suppression of tumor growth.
Quantitative Preclinical Data
The anti-tumor activity of idasanutlin, the active metabolite of this compound, has been demonstrated across a range of TP53 wild-type cancer cell lines and in in vivo xenograft models.
Table 1: In Vitro Activity of Idasanutlin in TP53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | 1.8 ± 0.1 | [2] |
| OCI-Ly3 | B-cell Non-Hodgkin's Lymphoma | 4.2 ± 1.2 | [2] |
| HAL-01 | Acute Lymphoblastic Leukemia | 203.5 ± 14.3 | [2] |
Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |
| This compound | Significant inhibition | Increased survival | [1][3][4] |
| This compound + Temozolomide | Greater tumor growth inhibition | Increased survival compared to single agents | [1][3][4] |
Clinical Efficacy in TP53 Wild-Type Cancers
Clinical investigations of idasanutlin have provided evidence of its therapeutic potential in patients with TP53 wild-type malignancies. The Phase 1/1b study NCT01773408 evaluated idasanutlin alone and in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia (AML).
Table 3: Clinical Activity of Idasanutlin in TP53 Wild-Type Relapsed/Refractory AML (NCT01773408)
| Treatment Arm | Composite Complete Remission (CRc) Rate | Reference |
| Idasanutlin Monotherapy | 18.9% | [1][3] |
| Idasanutlin + Cytarabine | 35.6% | [1][3] |
The recommended dose for expansion was determined to be 300 mg twice daily for the spray-dried powder formulation.[1][3] The most common adverse events were gastrointestinal in nature.[1][3]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action and efficacy of this compound.
Co-Immunoprecipitation (Co-IP) and Western Blotting to Assess MDM2-p53 Interaction
This protocol details the procedure to demonstrate that idasanutlin disrupts the interaction between MDM2 and p53 in cancer cells.
Materials:
-
TP53 wild-type cancer cell line (e.g., Nalm-6)
-
Idasanutlin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein A/G agarose beads
-
Anti-MDM2 antibody for immunoprecipitation
-
Anti-p53 antibody for Western blotting
-
Anti-MDM2 antibody for Western blotting
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of idasanutlin or DMSO (vehicle control) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-MDM2 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against p53 to detect co-immunoprecipitated p53.
-
Probe a separate blot of the input lysates with antibodies against p53 and MDM2 to confirm protein expression.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of idasanutlin on cancer cell lines.
Materials:
-
TP53 wild-type cancer cell line
-
96-well plates
-
Idasanutlin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of idasanutlin for a specified duration (e.g., 72 hours). Include wells with untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion
This compound, through its active metabolite idasanutlin, effectively reactivates the p53 tumor suppressor pathway in TP53 wild-type cancers by inhibiting the MDM2-p53 interaction. This mechanism of action is supported by robust preclinical data demonstrating both in vitro and in vivo anti-tumor activity, and promising clinical efficacy has been observed in hematological malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of MDM2 inhibitors as a valuable therapeutic strategy in oncology.
References
An In-depth Technical Guide on RG7775: An Intravenous MDM2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RG7775 (also known as RO6839921) is an intravenously administered prodrug of idasanutlin (RG7388), a potent and selective small-molecule antagonist of the murine double minute 2 (MDM2) protein. By inhibiting the MDM2-p53 interaction, this compound is designed to reactivate the tumor suppressor p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its evaluation in combination with other anti-cancer agents. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.
Core Mechanism of Action: p53 Reactivation
This compound functions as a potent inhibitor of the MDM2 protein, a primary negative regulator of the p53 tumor suppressor. In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This compound, after its conversion to the active compound idasanutlin, binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This inhibition stabilizes p53, allowing it to accumulate in the nucleus, where it can transcriptionally activate its target genes, resulting in cell cycle arrest, apoptosis, and senescence.
Quantitative Preclinical Data
In Vitro Potency
The active form of this compound, idasanutlin, has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with wild-type TP53. The following table summarizes the 50% growth inhibition (GI50) values for idasanutlin and its combination with the alkylating agent temozolomide in neuroblastoma cell lines.
| Cell Line | Treatment | 72h GI50 (µM) |
| SH-SY5Y-Luc | Idasanutlin | 0.25 ± 0.03 |
| Temozolomide | >1000 | |
| NB-1691-Luc | Idasanutlin | 0.15 ± 0.02 |
| Temozolomide | 250 ± 50 |
Table 1: In Vitro Anti-proliferative Activity of Idasanutlin and Temozolomide in Neuroblastoma Cell Lines. Data are presented as mean ± standard error of the mean (SEM).
In Vivo Pharmacokinetics
A preclinical study in mice bearing orthotopic neuroblastoma xenografts evaluated the pharmacokinetic profile of this compound administered intravenously. The prodrug is rapidly converted to its active form, idasanutlin.
| Parameter | Plasma (Idasanutlin) | Tumor (Idasanutlin) |
| Tmax | 1 hour | 3-6 hours |
| t1/2 | 3.2 ± 0.5 hours | ~6 hours |
Table 2: Pharmacokinetic Parameters of Idasanutlin Following a Single Intravenous Dose of this compound in Mice. Tmax represents the time to reach maximum concentration, and t1/2 is the elimination half-life.[1]
Detailed Experimental Protocols
Orthotopic Neuroblastoma Xenograft Model
This protocol describes the establishment of an orthotopic neuroblastoma model in immunocompromised mice, a crucial tool for evaluating the in vivo efficacy of anti-cancer agents like this compound.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y-Luc)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
Immunocompromised mice (e.g., athymic nude mice)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Culture neuroblastoma cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Surgical Implantation: Anesthetize the mouse and make a small flank incision to expose the adrenal gland. Using a Hamilton syringe, slowly inject 10 µL of the cell suspension into the adrenal gland. Suture the incision.
-
Tumor Monitoring: Monitor tumor growth weekly using bioluminescence imaging.
-
Treatment: Once tumors are established, randomize mice into treatment groups and administer this compound intravenously and/or temozolomide via oral gavage.
-
Endpoint Analysis: Monitor tumor growth inhibition and survival as primary endpoints.
Western Blot Analysis for p53 Pathway Activation
Objective: To detect the protein levels of p53 and its downstream targets (e.g., p21, MDM2) in tumor samples following treatment with this compound.
Materials:
-
Tumor tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissues in lysis buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using a chemiluminescent substrate and an imaging system.
LC-MS/MS for Idasanutlin Quantification
Objective: To quantify the concentration of the active drug, idasanutlin, in plasma and tumor homogenates.
Materials:
-
Plasma and tumor homogenate samples
-
Internal standard (e.g., deuterated idasanutlin)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system (e.g., API4000 triple quadrupole)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Precipitate proteins from plasma or tumor homogenate samples by adding acetonitrile containing the internal standard. Centrifuge and collect the supernatant.
-
Chromatographic Separation: Inject the supernatant onto a C18 column and separate the analyte from other components using a gradient elution with a mobile phase of water and acetonitrile with formic acid.
-
Mass Spectrometric Detection: Detect and quantify idasanutlin and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of idasanutlin in the unknown samples.
Conclusion and Future Directions
This compound represents a promising intravenous formulation of an MDM2 antagonist with a favorable pharmacokinetic profile for intermittent dosing. Preclinical studies have demonstrated its ability to activate the p53 pathway and inhibit tumor growth, particularly in combination with standard-of-care chemotherapies like temozolomide in neuroblastoma models. The detailed methodologies provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other MDM2 inhibitors. Future research should focus on exploring its efficacy in a broader range of TP53 wild-type malignancies, identifying predictive biomarkers of response, and optimizing combination strategies to overcome potential resistance mechanisms.
References
The Role of RG7775 in p53 Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RG7775 and its role in the activation of the p53 tumor suppressor pathway. This compound is the intravenous prodrug of idasanutlin (RG7388), a highly potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By disrupting this critical negative regulatory loop, this compound stabilizes p53, leading to the transcriptional activation of p53 target genes and subsequent induction of cell cycle arrest or apoptosis in cancer cells harboring wild-type TP53.[3] This document outlines the mechanism of action of this compound, presents key preclinical data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.
Core Mechanism of Action: p53 Pathway Activation
Under normal physiological conditions, the p53 protein is maintained at low intracellular levels, primarily through its interaction with the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2). MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[3][4] In many tumors with wild-type TP53, the p53 pathway is functionally inactivated by the overexpression of MDM2.[3][5]
This compound, through its active form idasanutlin, acts as a potent antagonist of the MDM2-p53 interaction.[1][2] By binding to the p53-binding pocket of MDM2, idasanutlin blocks the protein-protein interaction, thereby preventing the MDM2-mediated degradation of p53.[3] This leads to the accumulation and stabilization of p53 protein in the nucleus. Stabilized p53 can then act as a transcription factor, upregulating the expression of its downstream target genes.[3] These target genes are involved in critical cellular processes such as cell cycle arrest (e.g., CDKN1A, which encodes p21) and apoptosis (e.g., PUMA, BAX, and DR5).[5][6] The culmination of this pathway activation is the suppression of tumor growth.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of idasanutlin (the active form of this compound) and other closely related MDM2 inhibitors, demonstrating their effects on cell viability and p53 target gene expression.
Table 1: In Vitro Efficacy of Idasanutlin (RG7388) in Neuroblastoma Cell Lines
| Cell Line | TP53 Status | GI50 Concentration (72h) |
|---|---|---|
| SHSY5Y-Luc | Wild-Type | Mean of n=3 ± SEM |
| NB1691-Luc | Wild-Type | Mean of n=3 ± SEM |
| SJSA-1 | Wild-Type, MDM2 amplified | Positive Control |
Data adapted from preclinical studies on neuroblastoma.[1][4] GI50 is the concentration that causes 50% inhibition of cell growth.
Table 2: Upregulation of p53 Target Genes in Chronic Lymphocytic Leukemia (CLL) Cells
| Gene | Fold Increase in Expression (3 µM RG7388 for 6 hours) |
|---|---|
| MDM2 | 7.8-fold |
| PUMA | 7.0-fold |
| DR5 | 4.9-fold |
| BAX | 4.5-fold |
| CDKN1A (p21) | 3.3-fold |
Data from a study on p53-functional primary CLL samples.[6]
Table 3: Biomarker Modulation in a Clinical Study of MDM2 Inhibitor RG7112 in Liposarcoma
| Biomarker | Median Change from Baseline (Day 8) | p-value |
|---|---|---|
| p53 Protein Concentration | 4.86-fold increase | p=0.0001 |
| p21 Protein Concentration | 3.48-fold increase | p=0.0001 |
| MDM2 mRNA Expression | 3.03-fold increase | p=0.003 |
| Ki-67-positive Tumor Cells | -5.05% | p=0.01 |
Data from a proof-of-mechanism study in patients with MDM2-amplified liposarcoma treated with a similar MDM2 inhibitor, RG7112.[7]
Key Experimental Protocols
Western Blot Analysis for p53 Pathway Activation
This protocol is designed to assess the protein levels of p53 and its downstream target, p21, following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed TP53 wild-type cancer cells (e.g., neuroblastoma cell lines) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or its active form, idasanutlin) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6 and 24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay quantifies the induction of apoptosis in cancer cells following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells at a density of 1x10^5 cells/well in 24-well plates. After 24 hours, treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).[8]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[9][10]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound represents a promising therapeutic strategy for tumors that retain wild-type TP53 but have an overactive MDM2-p53 regulatory axis. By functioning as a potent MDM2 antagonist, this compound effectively reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in malignant cells. The preclinical data strongly support its mechanism of action, demonstrating robust induction of p53 and its downstream targets. The experimental protocols provided herein offer a framework for the continued investigation and evaluation of this compound and other MDM2 inhibitors in both preclinical and clinical settings. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to enhance the anti-tumor efficacy of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pre-clinical evaluation of the MDM2-p53 antagonist RG7388 alone and in combination with chemotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the MDM2 antagonist RG7112 on the P53 pathway in patients with MDM2-amplified, well-differentiated or dedifferentiated liposarcoma: an exploratory proof-of-mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in human colorectal cancer cells by nanovesicles from fingerroot (Boesenbergia rotunda (L.) Mansf.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Preclinical Profile of RG7775 in Neuroblastoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the core findings from preclinical investigations of RG7775 (RO6839921), an intravenous prodrug of the MDM2 antagonist idasanutlin (RG7388), in the context of neuroblastoma. The data presented herein underscores the therapeutic potential of targeting the MDM2-p53 axis in this aggressive pediatric malignancy. More than 98% of pathologically-diagnosed neuroblastomas retain wild-type (wt) TP53, making it a prime candidate for therapies that reactivate the p53 tumor suppressor pathway.[1] MDM2, an E3 ubiquitin ligase, is frequently overexpressed in neuroblastoma and functions as a primary negative regulator of p53.[1] this compound, by inhibiting the MDM2-p53 interaction, stabilizes p53, leading to cell cycle arrest and apoptosis in tumor cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of idasanutlin (the active form of this compound) and this compound itself in neuroblastoma models.
Table 1: In Vitro Growth Inhibition of Idasanutlin (RG7388) in Human Neuroblastoma Cell Lines [3]
| Cell Line | TP53 Status | MYCN Status | GI50 (nM) ± SD |
| p53 Wild-Type | |||
| SJSA-1 (Control) | Wild-Type | Not Amplified | 84.1 ± 20.9 |
| KELLY | Wild-Type | Amplified | 100.1 ± 40.2 |
| LAN-1 | Wild-Type | Amplified | 77.2 ± 38.3 |
| NB-1 | Wild-Type | Amplified | 49.6 ± 11.2 |
| NGP | Wild-Type | Amplified | 63.8 ± 32.5 |
| CHP-212 | Wild-Type | Not Amplified | 14.8 ± 1.1 |
| IMR-32 | Wild-Type | Amplified | 140.3 ± 46.8 |
| NLF | Wild-Type | Amplified | 102.7 ± 34.2 |
| NB-SD | Wild-Type | Not Amplified | 53.1 ± 11.3 |
| SH-SY5Y | Wild-Type | Not Amplified | 27.5 ± 12.0 |
| SK-N-AS | Wild-Type | Not Amplified | 41.5 ± 20.1 |
| p53 Mutant | |||
| SK-N-BE(2) | Mutant | Amplified | >10,000 |
| LAN-5 | Mutant | Amplified | >10,000 |
| MHH-NB-11 | Mutant | Amplified | >10,000 |
| SK-N-FI | Mutant | Not Amplified | >10,000 |
| IMR/KAT100 | Mutant | Amplified | >10,000 |
GI50: Concentration required to inhibit cell growth by 50%. Data represents the mean ± standard deviation from at least three independent experiments.
Table 2: In Vivo Efficacy of this compound in Orthotopic Neuroblastoma Xenograft Models [4]
| Model | Treatment Group | Median Survival (Days) | % Increase in Lifespan (ILS) vs. Vehicle |
| SH-SY5Y-Luc | Vehicle | 28 | - |
| Temozolomide | 35 | 25% | |
| This compound | 38 | 36% | |
| This compound + Temozolomide | 45 | 61% | |
| NB1691-Luc | Vehicle | 21 | - |
| Temozolomide | 25 | 19% | |
| This compound | 29 | 38% | |
| This compound + Temozolomide | 34 | 62% |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are outlined below to facilitate reproducibility and further investigation.
In Vitro Growth Inhibition Assay[3]
-
Cell Culture: Human neuroblastoma cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Idasanutlin (RG7388) was dissolved in dimethyl sulfoxide (DMSO) and serially diluted. Cells were treated with a range of concentrations of idasanutlin or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability was assessed using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The GI50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.
Western Blot Analysis for p53 Pathway Activation[2][3]
-
Cell Lysis: Neuroblastoma cells were treated with specified concentrations of idasanutlin or this compound for 3, 6, or 24 hours. Cells were then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using the bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST). Membranes were then incubated overnight at 4°C with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Neuroblastoma Mouse Model[2][4]
-
Cell Preparation: TP53 wild-type SH-SY5Y-Luc or NB1691-Luc cells, engineered to express luciferase, were harvested during the exponential growth phase.
-
Surgical Implantation: Immunocompromised mice (e.g., NOD-SCID) were anesthetized. A small incision was made to expose the adrenal gland, and 1 x 10⁶ cells in a small volume of PBS/Matrigel were injected into the adrenal capsule.
-
Tumor Monitoring: Tumor growth was monitored weekly via bioluminescence imaging (e.g., IVIS Spectrum).
-
Drug Administration: Once tumors were established, mice were randomized into treatment groups. This compound was administered intravenously, and temozolomide was given orally, according to the specified dosing schedule.
-
Efficacy Assessment: The primary endpoint was survival. Tumor growth inhibition was assessed by monitoring the bioluminescence signal.
Visualized Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental processes involved in the preclinical evaluation of this compound in neuroblastoma.
Caption: Mechanism of action of this compound in TP53 wild-type neuroblastoma cells.
Caption: Workflow for the in vivo preclinical evaluation of this compound in neuroblastoma.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
RG7775 (Idasanutlin) for Acute Myeloid Leukemia (AML) Research: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the investigational agent RG7775 (idasanutlin) for Acute Myeloid Leukemia (AML). This compound is the intravenous prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.
Core Mechanism of Action
Idasanutlin functions by disrupting the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. In many AML cases with wild-type TP53, the p53 protein is inactivated through overexpression of its negative regulator, MDM2. By binding to MDM2, idasanutlin prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, allowing it to carry out its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][2][3] Preclinical studies have indicated a correlation between MDM2 expression levels and the resulting apoptosis following treatment with an MDM2 antagonist.[4]
Signaling Pathway of Idasanutlin in AML
The following diagram illustrates the signaling pathway activated by idasanutlin in AML cells with wild-type p53.
Caption: Idasanutlin (this compound) mechanism of action in AML.
Preclinical Research Data
Preclinical studies have demonstrated the synergistic anti-tumor activity of idasanutlin, particularly when combined with the BCL-2 inhibitor venetoclax, in p53 wild-type AML models.
In Vitro Efficacy of Idasanutlin in Combination with Venetoclax
| Cell Line | TP53 Status | IC50 (Idasanutlin, nM) | IC50 (Venetoclax, nM) | Combination Index (CI) |
| MV4-11 | Wild-type | ~200 | ~10 | < 1 (Synergistic) |
| MOLM-13 | Wild-type | ~150 | ~5 | < 1 (Synergistic) |
| OCI-AML-3 | Wild-type | ~250 | > 1000 | < 1 (Synergistic) |
| HL-60 | Null | > 10,000 | ~20 | > 1 (Not Synergistic) |
Data synthesized from Lehmann et al., Journal of Hematology & Oncology, 2016.
Clinical Trial Data
Idasanutlin has been evaluated in clinical trials for relapsed or refractory (R/R) AML, primarily in combination with other chemotherapeutic agents.
MIRROS Phase 3 Trial: Idasanutlin + Cytarabine in R/R AML
The MIRROS trial was a phase 3 study that evaluated the efficacy and safety of idasanutlin in combination with cytarabine in patients with R/R AML.[5][6]
| Parameter | Idasanutlin + Cytarabine (n=238) | Placebo + Cytarabine (n=117) | Odds Ratio (95% CI) |
| Overall Response Rate (ORR) | 38.8% | 22.0% | 2.25 (1.36-3.72) |
| Complete Remission (CR) Rate | 20.3% | 17.1% | 1.23 (0.70-2.18) |
| Median Overall Survival (months) | 8.3 | 9.1 | HR: 1.08 (0.81-1.45) |
Data from the MIRROS trial primary analysis in the TP53 wild-type intention-to-treat population.[5][6]
Key Adverse Events (Any Grade) in the MIRROS Trial:
| Adverse Event | Idasanutlin + Cytarabine | Placebo + Cytarabine |
| Diarrhea | 87.0% | 32.9% |
| Nausea | 52.5% | 31.5% |
| Febrile Neutropenia | 52.8% | 49.3% |
Data from the MIRROS trial.[5][6]
Phase 1b Trial: Idasanutlin + Venetoclax in R/R AML
A phase 1b trial investigated the combination of idasanutlin and venetoclax in patients with R/R AML who were ineligible for cytotoxic chemotherapy.
| Parameter | All Doses (n=50) | Recommended Phase 2 Doses (n=35) |
| Composite Complete Remission (CRc) Rate | 26.0% | 34.3% |
| Morphologic Leukemia-Free State (MLFS) Rate | 12.0% | 14.3% |
CRc includes CR, CR with incomplete blood count recovery, and CR with incomplete platelet recovery.
Response Rates by Mutation Status (Recommended Phase 2 Doses):
| Mutation | CRc Rate |
| IDH1/2 | 50.0% |
| RUNX1 | 45.0% |
| TP53 | 20.0% |
Data from the Phase 1b trial of idasanutlin and venetoclax.
Key Adverse Events (Any Grade) in the Idasanutlin + Venetoclax Trial:
| Adverse Event | Incidence |
| Diarrhea | 87.3% |
| Nausea | 74.5% |
| Vomiting | 52.7% |
| Hypokalemia | 50.9% |
| Febrile Neutropenia | 45.5% |
Experimental Protocols
Western Blot Analysis for p53 Pathway Activation
This protocol is a representative method for assessing the activation of the p53 pathway in AML cell lines following treatment with idasanutlin.
Methodology:
-
Cell Culture and Treatment: Culture AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media. Seed cells at a density of 0.5 x 10^6 cells/mL and treat with desired concentrations of idasanutlin (e.g., 100 nM, 500 nM) or DMSO as a vehicle control for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p53 (1:1000)
-
MDM2 (1:1000)
-
p21 (1:1000)
-
Cleaved Caspase-3 (1:1000)
-
Mcl-1 (1:1000)
-
β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.
Flow Cytometry for MDM2 Protein Expression
This protocol provides a method for quantifying intracellular MDM2 protein levels in AML blasts from patient samples.[3]
Methodology:
-
Sample Preparation: Collect whole blood or bone marrow aspirate from AML patients.
-
Surface Staining:
-
Add 100 µL of the sample to a flow cytometry tube.
-
Add a cocktail of fluorochrome-conjugated antibodies against surface markers to identify the leukemic blast population (e.g., CD45, CD34, CD117, HLA-DR).
-
Incubate for 20 minutes in the dark at room temperature.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS containing BSA.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Add the anti-MDM2 antibody (or an isotype control) to the permeabilized cells.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in flow cytometry staining buffer.
-
Acquire data on a flow cytometer.
-
Gate on the leukemic blast population using the surface markers and quantify the mean fluorescence intensity (MFI) of the MDM2 staining compared to the isotype control.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound in AML.
Caption: Preclinical to clinical workflow for this compound in AML.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionews.com [bionews.com]
- 3. Acute myeloid leukemia patients’ clinical response to idasanutlin (RG7388) is associated with pre-treatment MDM2 protein expression in leukemic blasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Conversion of RG7775: A Technical Guide to a Novel Prodrug Strategy
For Immediate Release
Basel, Switzerland – October 30, 2025 – This technical guide provides an in-depth analysis of the prodrug RG7775 (also known as RO6839921), an intravenous formulation designed to deliver the potent MDM2 antagonist, idasanutlin. Developed for researchers, scientists, and drug development professionals, this document details the conversion mechanism of this compound into its active form, supported by available pharmacokinetic data and relevant experimental methodologies.
Introduction to this compound and its Therapeutic Rationale
This compound was developed as a pegylated, intravenous prodrug of idasanutlin (RG7388) to improve upon the pharmacokinetic profile of the oral formulation of idasanutlin and to provide an alternative for patients who have difficulty with oral administration. Idasanutlin is a small molecule inhibitor of the MDM2-p53 interaction, a critical pathway in oncology. By blocking this interaction, idasanutlin activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The prodrug approach aims to ensure rapid and consistent delivery of the active therapeutic agent.
The Conversion Pathway: From Inactive Prodrug to Active MDM2 Antagonist
The conversion of this compound to its active form, idasanutlin, is a rapid and efficient process that occurs in the bloodstream.
Enzymatic Hydrolysis by Blood Esterases
This compound is designed with a pegylated moiety linked to idasanutlin via an ester bond. Upon intravenous administration, this compound is exposed to esterase enzymes abundant in the blood. These enzymes catalyze the hydrolysis of the ester linkage, cleaving the pegylated portion and releasing the active idasanutlin. Pharmacokinetic studies have confirmed the "rapid and near-complete conversion of the prodrug to" its active principle (AP), idasanutlin.[1]
While the precise chemical structure of the pegylated linker in this compound is not publicly available, the general mechanism of conversion can be visualized as follows:
Quantitative Analysis of this compound Conversion and Idasanutlin Pharmacokinetics
The efficiency of the prodrug conversion is reflected in the pharmacokinetic profile of the active drug, idasanutlin, following this compound administration.
| Parameter | Value | Species | Source |
| Time to Peak Plasma Concentration (Tmax) of Idasanutlin | 1 hour | Mice | [2] |
| Peak Plasma Concentration (Cmax) of Idasanutlin | 133 ± 7 µg/mL | Mice | [2] |
| Half-life (t1/2) of Idasanutlin | 3.2 ± 0.5 hours | Mice | [2] |
| Conversion Description | Rapid and near-complete | Humans | [1] |
Table 1: Pharmacokinetic Parameters of Idasanutlin Following this compound Administration
These data from preclinical studies in mice demonstrate that after intravenous administration of the prodrug this compound, the active drug idasanutlin quickly reaches its maximum concentration in the plasma and is subsequently eliminated with a half-life of approximately 3.2 hours.[2] Clinical studies in humans have corroborated the rapid conversion, a key feature for a prodrug's efficacy.[1]
Experimental Protocols for Assessing Prodrug Conversion
The conversion of a prodrug like this compound is typically evaluated using in vitro and in vivo models. A standard in vitro method is the plasma stability assay.
In Vitro Plasma Stability Assay
This assay measures the rate at which a prodrug is converted to its active form in plasma from different species, providing an early indication of its in vivo behavior.
Protocol Outline:
-
Incubation: The prodrug (e.g., this compound) is incubated in plasma (human, mouse, rat, etc.) at 37°C.
-
Time-Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic reaction in the aliquots is stopped, typically by adding a protein-precipitating solvent like acetonitrile.
-
LC-MS/MS Analysis: The samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the concentrations of both the prodrug (this compound) and the active drug (idasanutlin).
-
Data Analysis: The disappearance of the prodrug and the appearance of the active drug over time are plotted to determine the rate of conversion and the half-life of the prodrug in plasma.
Downstream Signaling Pathway of the Active Drug, Idasanutlin
Once this compound is converted to idasanutlin, the active drug engages its target, MDM2, to activate the p53 signaling pathway.
The activation of the p53 pathway by idasanutlin has been observed to be maximal 3-6 hours after treatment with this compound in preclinical models, consistent with the rapid conversion of the prodrug.
Conclusion
This compound represents a successful application of prodrug technology to enhance the therapeutic potential of the MDM2 inhibitor idasanutlin. Its rapid and efficient conversion to the active form in the bloodstream, mediated by plasma esterases, ensures prompt target engagement. The favorable pharmacokinetic profile observed in preclinical and clinical studies underscores the utility of this intravenous formulation in the development of novel cancer therapeutics. Further research into the specific esterases involved and the precise structural characteristics of the pegylated linker could provide even greater insights into optimizing prodrug design.
References
An In-Depth Technical Guide to the Target Binding and Specificity of RG7775 (Idasanutlin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7775 is the intravenous prodrug of idasanutlin (RG7388), a potent and selective small-molecule antagonist of the Mouse Double Minute 2 (MDM2) protein.[1] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, idasanutlin reactivates the p53 signaling pathway, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth in cancer cells harboring wild-type TP53. This document provides a comprehensive technical overview of the target binding, specificity, and mechanism of action of idasanutlin, the active metabolite of this compound.
Core Mechanism of Action
Idasanutlin is designed to fit into the p53-binding pocket of MDM2, thereby blocking the protein-protein interaction between MDM2 and p53.[1] Under normal physiological conditions, MDM2 acts as a key negative regulator of p53 by targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, idasanutlin stabilizes p53, leading to the activation of its downstream transcriptional targets and the induction of anti-tumor effects.[1]
Quantitative Analysis of Target Binding and Cellular Activity
The binding affinity and cellular potency of idasanutlin have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for idasanutlin.
| Parameter | Value | Assay Type | Reference |
| IC50 (p53-MDM2 Interaction) | 6 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | |
| Dissociation Energy | 17.5 kcal mol-1 | Potential of Mean Force (PMF) Calculations | [2] |
| Binding Free Energy (ΔG) | -3.19 kcal mol-1 | Potential of Mean Force (PMF) Calculations | [2] |
Table 1: Idasanutlin Binding Affinity for MDM2
| Cell Line | Cancer Type | IC50 / GI50 (Cell Viability) | Assay Type | Reference |
| SJSA-1 | Osteosarcoma | 10 nM | MTT Assay | |
| HCT116 | Colorectal Carcinoma | 10 nM | MTT Assay | |
| MV4-11 | Acute Myeloid Leukemia | 55 nM (single agent) | CellTiter-Glo | |
| MOLM-13 | Acute Myeloid Leukemia | IC50 of 7 nM (in combination with Venetoclax) | CellTiter-Glo | |
| SHSY5Y | Neuroblastoma | 72 h GI50 concentrations reported | Not Specified | [3] |
| NB1691 | Neuroblastoma | 72 h GI50 concentrations reported | Not Specified | [3] |
Table 2: Cellular Potency of Idasanutlin in TP53 Wild-Type Cancer Cell Lines
Target Specificity and Off-Target Profile
Idasanutlin is described as a selective MDM2 antagonist.[1][4] While comprehensive public data from broad off-target screening panels is limited, the primary mechanism of action is considered to be "on-target," with its cellular effects being predominantly mediated through the activation of the p53 pathway. The adverse effects observed in clinical trials, such as myelosuppression, are also thought to be on-target effects resulting from p53 activation in normal hematopoietic cells.[1][5] Further studies are required to fully delineate the off-target activity profile of idasanutlin.
Signaling Pathway
Upon binding of idasanutlin to MDM2 and the subsequent release of p53 from negative regulation, a cascade of downstream signaling events is initiated. This leads to the transcriptional activation of a host of p53 target genes.
Caption: Idasanutlin-mediated MDM2 inhibition and subsequent p53 pathway activation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize the activity of idasanutlin.
MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide.
Caption: Workflow for an MDM2-p53 HTRF interaction assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of idasanutlin in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Assay Plate Preparation: Add the diluted idasanutlin or vehicle control to the wells of a low-volume 384-well plate.
-
Protein-Peptide Incubation: Add a solution containing recombinant GST-tagged MDM2 and biotinylated p53 peptide to each well. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Detection Reagent Addition: Add a solution containing Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).
-
Final Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-4 hours).
-
Data Acquisition: Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the logarithm of the idasanutlin concentration to determine the IC50 value.
Western Blot for p53 Pathway Activation
This method is used to detect the protein levels of p53 and its downstream targets, such as p21, following treatment with idasanutlin.
Caption: Western blot workflow for analyzing p53 pathway activation.
Protocol:
-
Cell Culture and Treatment: Plate TP53 wild-type cells (e.g., SJSA-1, HCT116) and allow them to adhere. Treat the cells with various concentrations of idasanutlin or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. researchgate.net [researchgate.net]
- 4. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cellular Uptake and Distribution of RG7775: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular uptake and distribution of RG7775, a prodrug of the potent and selective MDM2 antagonist, idasanutlin (RG7388). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction to this compound and its Mechanism of Action
This compound is an intravenously administered, inactive pegylated prodrug of idasanutlin. In the bloodstream, plasma esterases rapidly and almost completely convert this compound into its active form, idasanutlin. Idasanutlin functions by inhibiting the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2. In cancer cells with wild-type TP53, the overexpression of MDM2 is a common mechanism for inactivating p53, thereby promoting cell survival. By blocking the p53-MDM2 interaction, idasanutlin stabilizes p53, leading to its accumulation and the activation of downstream signaling pathways that induce cell cycle arrest and apoptosis.
Quantitative Data on Cellular Uptake and Distribution
The following tables summarize the available quantitative data regarding the cellular effects and in vivo distribution of the active form of this compound, idasanutlin.
Table 1: In Vitro Cellular Activity of Idasanutlin
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SJSA-1 | Osteosarcoma | IC50 (Growth Inhibition) | 0.01 µM | [1] |
| HCT116 | Colon Carcinoma | IC50 (Growth Inhibition) | 0.01 µM | [1] |
| SJSA-1 | Osteosarcoma | IC50 (Proliferation) | 0.045 µM | [1] |
| Multiple | Acute Myeloid Leukemia | IC50 (Viability) | Varies | [2] |
Table 2: In Vivo Distribution of Active Idasanutlin in a Neuroblastoma Xenograft Model
| Tissue | Time Post-Administration | Concentration (ng/g or ng/mL) | Animal Model |
| Plasma | 1 hour | Peak Concentration | SHSY5Y-Luc Tumor Bearing Mice |
| Tumor | 3-6 hours | Maximal p53 Pathway Activation | SHSY5Y-Luc Tumor Bearing Mice |
Note: Specific quantitative concentration values for tumor tissue were not available in the reviewed literature. The data indicates the time of maximal pharmacodynamic effect.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound's cellular uptake and distribution.
In Vitro Cellular Uptake Assay
This protocol describes a general method for quantifying the uptake of a small molecule inhibitor like idasanutlin into adherent cancer cells.
-
Cell Culture: Seed adherent cancer cells (e.g., SJSA-1, MCF-7) in 24-well or 96-well plates and culture until they reach near confluence.
-
Assay Preparation: On the day of the assay, aspirate the growth medium and wash the cells with a pre-warmed assay buffer (e.g., HBSS-HEPES, pH 7.4).
-
Compound Incubation: Add the test compound (idasanutlin) at various concentrations to the wells and incubate for a predetermined time course (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
Termination of Uptake: To stop the uptake process, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) or a solubilizing agent.
-
Quantification:
-
Collect the cell lysates.
-
Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Analyze the concentration of the test compound in the lysates using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis: Normalize the intracellular concentration of the compound to the protein concentration of the respective well to determine the uptake in ng/mg of protein.
In Vivo Biodistribution Study
This protocol outlines a general procedure for assessing the distribution of this compound's active form, idasanutlin, in a tumor xenograft model.
-
Animal Model: Utilize immunodeficient mice bearing subcutaneous or orthotopic tumors derived from a relevant cancer cell line (e.g., SHSY5Y-Luc for neuroblastoma).
-
Drug Administration: Administer this compound intravenously at a predetermined dose.
-
Tissue Collection: At various time points post-administration (e.g., 1, 3, 6, 24 hours), euthanize cohorts of animals and collect blood and various tissues of interest (e.g., tumor, liver, spleen, kidney, lung, brain).
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Weigh each tissue sample and homogenize it in a suitable buffer.
-
-
Quantification by LC-MS/MS:
-
Develop and validate an LC-MS/MS method for the quantification of idasanutlin in plasma and tissue homogenates.
-
Prepare calibration standards and quality control samples in the corresponding matrix (plasma or tissue homogenate).
-
Extract idasanutlin from the plasma and tissue homogenates.
-
Analyze the samples by LC-MS/MS to determine the concentration of idasanutlin.
-
-
Data Analysis: Express the concentration of idasanutlin in plasma as ng/mL and in tissues as ng/g of tissue.
Western Blot for p53 Pathway Activation
This protocol is used to assess the pharmacodynamic effect of idasanutlin on the p53 signaling pathway.
-
Sample Preparation: Prepare cell lysates from in vitro experiments or tumor homogenates from in vivo studies.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, and p21.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
References
Methodological & Application
Application Notes and Protocols for RG7775 in Murine Models of Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of RG7775 (RO6839921), an intravenous prodrug of the MDM2 antagonist idasanutlin, for the study of neuroblastoma in mouse models. The protocols are based on preclinical studies demonstrating the efficacy of this compound as a single agent and in combination with temozolomide in inhibiting tumor growth and improving survival in orthotopic xenograft models of TP53 wild-type neuroblastoma. This document includes information on the mechanism of action, dosing regimens, detailed experimental procedures, and expected outcomes, supported by quantitative data and visual diagrams of the relevant signaling pathway and experimental workflow.
Introduction
Neuroblastoma is a pediatric malignancy that is often characterized by a wild-type TP53 gene, making the MDM2-p53 signaling pathway an attractive therapeutic target. MDM2 is a primary negative regulator of the p53 tumor suppressor protein. This compound is an intravenous prodrug of idasanutlin (RG7388), a potent and selective small molecule inhibitor of the MDM2-p53 interaction. By inhibiting this interaction, this compound leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in tumor cells. Preclinical studies have demonstrated the potential of this compound in treating neuroblastoma, particularly in combination with standard chemotherapeutic agents like temozolomide.
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound functions by disrupting the interaction between MDM2 and p53. In normal, unstressed cells, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. In cancer cells with wild-type TP53, overexpression of MDM2 can lead to excessive p53 degradation, allowing cancer cells to evade apoptosis and continue to proliferate. This compound, as a prodrug of idasanutlin, competitively binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This leads to the accumulation and activation of p53, which can then translocate to the nucleus and induce the transcription of target genes that regulate cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX, PUMA).
Application Notes and Protocols for RG7775 Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preclinical administration of RG7775 (RO6839921), an intravenous prodrug of the MDM2 antagonist, idasanutlin (RG7388). The information is compiled from published preclinical studies to guide researchers in designing and executing in vivo experiments.
Introduction to this compound
This compound is a pegylated, intravenous prodrug of idasanutlin, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In tumor cells with wild-type p53, MDM2 overexpression can lead to the inactivation of p53's tumor-suppressive functions. By blocking the MDM2-p53 interaction, idasanutlin stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells. This compound was developed to improve upon the pharmacokinetic profile of oral idasanutlin, offering a formulation for intravenous administration.[1][2]
Mechanism of Action: The p53 Signaling Pathway
This compound, upon intravenous administration, is rapidly converted to its active form, idasanutlin. Idasanutlin then binds to MDM2 at the p53-binding pocket, preventing the interaction between MDM2 and p53. This disruption leads to the stabilization and accumulation of p53 protein. Activated p53 then transcriptionally upregulates its target genes, including p21 (CDKN1A) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.
Caption: this compound's mechanism of action on the p53 signaling pathway.
Preclinical Administration Protocol
This protocol is based on a key preclinical study evaluating this compound in orthotopic mouse models of neuroblastoma.
Animal Models
The recommended animal models for studying the efficacy of this compound are immunodeficient mice bearing orthotopic xenografts of human cancer cell lines with wild-type p53. In the reference study, female athymic nude mice (6-8 weeks old) were used.
Cell Lines:
-
SH-SY5Y-Luc (human neuroblastoma, MYCN non-amplified, p53 wild-type)
-
NB1691-Luc (human neuroblastoma, MYCN amplified, p53 wild-type)
This compound Formulation and Dosing
Dosage: The reported effective dose of this compound is equivalent to 100 mg/kg of the active idasanutlin .[2]
Formulation for Intravenous Administration: While the specific vehicle composition from the primary preclinical study is not detailed, a common practice for similar compounds involves reconstitution in a sterile, biocompatible vehicle suitable for intravenous injection. A suggested vehicle could be a mixture of a solubilizing agent and a carrier solution. For example:
-
Solubilizing agent: A small percentage of DMSO or a PEG-based solvent.
-
Carrier solution: Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W).
It is crucial to perform small-scale solubility and stability tests to determine the optimal vehicle for your specific batch of this compound. The final formulation should be sterile-filtered before administration.
Storage of Reconstituted Solution: It is recommended to prepare the this compound solution fresh for each administration. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. The stability of the reconstituted solution under specific storage conditions should be validated.
Dosing Schedule
An intermittent dosing schedule was found to be effective and well-tolerated in preclinical models.[2] The schedule described is equivalent to one cycle of treatment over a 3-week period.
Recommended Intermittent Dosing Schedule:
-
Week 1: Administer this compound intravenously on Days 1, 2, 3, 4, and 5.
-
Week 2: No treatment.
-
Week 3: No treatment.
This cycle can be repeated as required by the experimental design.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a preclinical study of this compound.
Caption: A typical experimental workflow for preclinical this compound studies.
Key Experimental Protocols
Orthotopic Neuroblastoma Xenograft Model
-
Cell Culture: Culture SH-SY5Y-Luc or NB1691-Luc cells in appropriate media (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of surgery, harvest cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.
-
Anesthesia and Surgery:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place the mouse in a lateral position and make a small incision on the flank to expose the kidney.
-
Gently exteriorize the kidney to visualize the adrenal gland.
-
-
Injection:
-
Using a Hamilton syringe with a 30-gauge needle, slowly inject 10 µL of the cell suspension (1 x 10^5 cells) into the adrenal gland.
-
A successful injection is indicated by the slight swelling of the gland.
-
-
Closure and Post-operative Care:
-
Carefully reposition the kidney and close the incision with sutures or surgical clips.
-
Administer analgesics as per institutional guidelines.
-
Monitor the animals closely for recovery.
-
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging starting one week post-implantation and continue weekly.
Pharmacokinetic Analysis
-
Administer a single intravenous dose of this compound.
-
Collect blood samples via cardiac puncture or tail vein at various time points (e.g., 15 min, 30 min, 1h, 3h, 6h, 24h) into heparinized tubes.[2]
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Tumor tissue can also be collected at corresponding time points for analysis of drug concentration.[2]
-
Analyze the concentration of the active compound (idasanutlin) using a validated method such as LC-MS/MS.
Pharmacodynamic Analysis
-
Collect tumor and plasma samples at various time points post-RG7775 administration (e.g., 3h, 6h, 24h).[2]
-
Western Blot Analysis: Prepare protein lysates from tumor tissue to analyze the expression levels of p53, MDM2, and p21.
-
ELISA: Use plasma samples to quantify the levels of p53-regulated proteins such as MIC-1 (GDF15).
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound (equivalent to 100 mg/kg idasanutlin) in Mice [2]
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | Achieved at ~1 hour post-administration |
| Maximal p53 Pathway Activation | Observed between 3-6 hours post-administration |
Table 2: In Vivo Efficacy of this compound in Orthotopic Neuroblastoma Models [2]
| Treatment Group | Outcome |
| This compound (monotherapy) | Significant tumor growth inhibition compared to vehicle control. |
| This compound + Temozolomide | Greater tumor growth inhibition and increased survival compared to either agent alone. |
Conclusion
This document provides a comprehensive protocol for the preclinical administration of this compound based on available scientific literature. Adherence to these guidelines will aid researchers in conducting robust and reproducible in vivo studies to further evaluate the therapeutic potential of this novel MDM2 antagonist. It is essential to adapt these protocols to specific experimental needs and to follow all institutional guidelines for animal care and use.
References
Application Notes and Protocols for Combining RG7775 with Temozolomide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapeutics, combination strategies are paramount to overcoming resistance and enhancing efficacy. This document provides detailed application notes and protocols for the preclinical investigation of a novel combination therapy: RG7775, a prodrug of the MDM2 inhibitor idasanutlin, and temozolomide (TMZ), a standard-of-care alkylating agent. This combination holds promise for cancers with a wild-type TP53 gene, such as neuroblastoma and glioblastoma, where reactivation of the p53 pathway can sensitize tumor cells to DNA-damaging agents.
This compound is an intravenously administered prodrug that is rapidly converted to idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By disrupting this interaction, idasanutlin stabilizes and activates p53, a tumor suppressor protein that orchestrates cell cycle arrest, apoptosis, and senescence in response to cellular stress. Temozolomide is an oral alkylating agent that methylates DNA, leading to cytotoxic DNA damage.[3][4] The rationale for combining these two agents lies in a synergistic approach: this compound-mediated p53 activation is hypothesized to lower the threshold for apoptosis induced by TMZ-mediated DNA damage.
These notes provide a summary of key preclinical findings and detailed protocols for in vitro and in vivo studies to enable researchers to effectively evaluate this combination in relevant cancer models.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the combination of an MDM2 inhibitor (idanutlin, the active form of this compound) and temozolomide in neuroblastoma and glioblastoma models.
Table 1: In Vitro Growth Inhibition (GI50) of Idasanutlin and Temozolomide in Neuroblastoma Cell Lines
| Cell Line | Idasanutlin GI50 (nM) | Temozolomide GI50 (µM) |
| SHSY5Y-Luc | 45.3 ± 5.7 | 750.2 ± 85.1 |
| NB1691-Luc | 41.0 ± 4.2 | 868.1 ± 92.4 |
Data represents the mean ± standard error of the mean (SEM) from at least three independent experiments.
Table 2: In Vitro Combination Synergy Analysis in Neuroblastoma Cell Lines
| Cell Line | Combination Ratio (Idasanutlin:Temozolomide) | Combination Index (CI) at ED50 | Interpretation |
| SHSY5Y-Luc | 1:1 (relative to GI50) | < 1 | Synergism |
| NB1691-Luc | 1:1 (relative to GI50) | < 1 | Synergism |
CI values < 1 indicate a synergistic interaction between the two drugs.
Table 3: In Vivo Efficacy of RO6839921 (this compound) and Temozolomide in an Orthotopic Neuroblastoma Xenograft Model (SHSY5Y-Luc)
| Treatment Group | Median Survival (days) | Increase in Lifespan vs. Vehicle (%) |
| Vehicle Control | 35 | - |
| RO6839921 (this compound) alone | 48 | 37 |
| Temozolomide alone | 55 | 57 |
| RO6839921 + Temozolomide | > 80 | > 128 |
Mice were treated with one cycle of therapy. The combination treatment led to a significant increase in survival compared to either single agent.[2]
Table 4: In Vivo Efficacy of Nutlin-3a and Temozolomide in an Intracranial Glioblastoma Xenograft Model (GBM10)
| Treatment Group | Median Survival (days) |
| Vehicle Control | 20 |
| Nutlin-3a alone | 22 |
| Temozolomide alone | 28 |
| Nutlin-3a + Temozolomide | 45 |
This study used nutlin-3a, another MDM2 inhibitor. The combination resulted in a significant survival advantage in a TMZ-resistant glioblastoma model.
Signaling Pathways and Experimental Workflows
Signaling Pathway
The combination of this compound and temozolomide impacts two critical cellular pathways: the p53 tumor suppressor pathway and the DNA damage response pathway. The following diagram illustrates the interplay between these pathways.
Caption: Combined action of this compound and temozolomide.
Experimental Workflow
A typical preclinical workflow to evaluate the combination of this compound and temozolomide is depicted below.
Caption: Preclinical evaluation workflow.
Experimental Protocols
In Vitro Protocols
1. Cell Lines and Culture
-
Cell Lines:
-
Neuroblastoma: SHSY5Y-Luc, NB1691-Luc (TP53 wild-type)
-
Glioblastoma: U87-MG (TP53 wild-type)
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Growth Inhibition (GI50) Assay
This protocol is for determining the concentration of each drug that inhibits 50% of cell growth.
-
Materials:
-
96-well clear-bottom white plates
-
Idasanutlin (active form of this compound)
-
Temozolomide
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of idasanutlin and temozolomide in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Calculate GI50 values using a non-linear regression analysis (e.g., in GraphPad Prism).
-
3. Combination Synergy Analysis
This protocol uses the Combination Index (CI) method based on the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.
-
Procedure:
-
Based on the GI50 values, prepare serial dilutions of idasanutlin and temozolomide, both alone and in a constant ratio combination (e.g., 1:1 relative to their GI50s).
-
Perform the cell viability assay as described in the GI50 protocol.
-
Calculate CI values using software such as CompuSyn. A CI < 1 indicates synergy.
-
4. Western Blot for Pathway Analysis
This protocol is to assess the activation of the p53 pathway.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with idasanutlin, temozolomide, the combination, or vehicle for 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
In Vivo Protocols
1. Orthotopic Xenograft Models
-
Animals: 4-6 week old female athymic nude mice.
-
Neuroblastoma Model (Adrenal Gland Injection):
-
Anesthetize the mouse.
-
Make a small incision on the left flank to expose the adrenal gland.
-
Inject 1 x 10^6 SHSY5Y-Luc or NB1691-Luc cells in 20 µL of a 1:1 mixture of PBS and Matrigel directly into the adrenal gland.
-
Suture the incision.
-
-
Glioblastoma Model (Intracranial Injection):
-
Anesthetize the mouse and place it in a stereotactic frame.
-
Create a small burr hole in the skull.
-
Inject 5 x 10^5 U87-MG cells in 5 µL of PBS into the striatum.
-
Seal the burr hole with bone wax.
-
2. Drug Formulation and Administration
-
RO6839921 (this compound): Formulate in a vehicle suitable for intravenous (IV) injection (e.g., as specified by the supplier or in relevant literature). Administer via tail vein injection.
-
Temozolomide: Dissolve in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Dosing Schedule (Example for Neuroblastoma):
-
RO6839921: 20 mg/kg, IV, on days 1 and 4 of a 21-day cycle.
-
Temozolomide: 30 mg/kg, oral gavage, daily for 5 days (days 1-5) of a 21-day cycle.
-
Administer one or two cycles of treatment.
-
3. Tumor Growth Monitoring
-
Bioluminescence Imaging:
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
Anesthetize the mice.
-
Image the mice using an in vivo imaging system (e.g., IVIS) 10-15 minutes after luciferin injection.
-
Quantify the bioluminescent signal from the tumor region.
-
Monitor tumor growth 1-2 times per week.
-
4. Survival Analysis
-
Monitor the mice daily for signs of tumor progression (e.g., weight loss, neurological deficits, abdominal distension).
-
Euthanize mice when they reach a predetermined endpoint (e.g., >20% weight loss, significant tumor burden).
-
Plot survival curves using the Kaplan-Meier method and analyze for statistical significance (e.g., log-rank test).
Conclusion
The combination of this compound and temozolomide represents a promising therapeutic strategy for TP53 wild-type cancers. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this combination. By leveraging these detailed methodologies, researchers can robustly assess the synergistic potential and in vivo efficacy of this novel cancer therapy, contributing to its potential translation to the clinic. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data to advance the development of this promising combination treatment.
References
- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of glioblastoma patient-derived organoids and mouse brain orthotopic xenografts for drug screening. [m.x-mol.net]
- 3. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Idasanutlin from the Prodrug RG7775 in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of idasanutlin in human plasma. Idasanutlin is the active metabolite of the investigational MDM2 antagonist, RG7775. The method utilizes protein precipitation for sample extraction, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies of idasanutlin. The described protocol is a representative method and requires validation according to regulatory guidelines.
Introduction
Idasanutlin (RG7388) is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[1] It is the active form of the intravenous prodrug this compound (RO6839921).[2] By blocking the interaction between MDM2 and the p53 tumor suppressor protein, idasanutlin can restore p53 activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The accurate quantification of idasanutlin in biological matrices such as plasma is crucial for evaluating the pharmacokinetics of its prodrug, this compound, in preclinical and clinical studies.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred platform for bioanalytical quantification of small molecule drugs.[3]
This application note provides a detailed protocol for a representative LC-MS/MS method for the determination of idasanutlin in human plasma.
Signaling Pathway
Idasanutlin functions by disrupting the negative regulation of the p53 tumor suppressor by MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. By binding to MDM2, idasanutlin prevents the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes, such as p21, which results in cell cycle arrest and apoptosis.
Experimental Protocols
Materials and Reagents
-
Idasanutlin reference standard (purity >98%)
-
Stable isotope-labeled idasanutlin (e.g., Idasanutlin-d4) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Equipment
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve idasanutlin and idasanutlin-d4 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the idasanutlin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the idasanutlin-d4 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method is employed for the extraction of idasanutlin from human plasma.
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL). For the blank sample, add 10 µL of 50:50 acetonitrile:water.
-
Vortex briefly.
-
Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Experimental Workflow
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Optimization will be required for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Idasanutlin | |
| Idasanutlin-d4 (IS) | |
| Source Temperature | To be optimized |
| Gas Flow Rates | To be optimized |
Note: The exact m/z values for product ions and optimal collision energies must be determined by infusing the individual compounds into the mass spectrometer.
Data Presentation
The method should be validated according to the latest FDA or other relevant regulatory guidelines for bioanalytical method validation. The following tables present hypothetical but typical data for a validated method.
Table 3: Calibration Curve Parameters
| Analyte | Linearity Range (ng/mL) | Regression Model | r² |
| Idasanutlin | 1 - 1000 | Linear, 1/x² | >0.995 |
Table 4: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| Low QC | 3 | <15 | 85-115 | <15 | 85-115 |
| Mid QC | 100 | <15 | 85-115 | <15 | 85-115 |
| High QC | 800 | <15 | 85-115 | <15 | 85-115 |
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of idasanutlin in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic studies of the prodrug this compound. This application note details a representative protocol that should be fully validated before implementation in a regulated environment.
References
Application Note: Analysis of p53 Activation by the MDM2 Inhibitor RG7775 using Western Blotting
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2. RG7775 is a potent and selective small molecule inhibitor of the p53-MDM2 interaction. By binding to MDM2 in the p53-binding pocket, this compound blocks the interaction between the two proteins, leading to the stabilization and activation of p53. This activation of p53 signaling can result in cell-cycle arrest and apoptosis in cancer cells with wild-type p53.
This application note provides a detailed protocol for the analysis of p53 activation in response to this compound treatment using Western blotting. The protocol outlines methods for the detection of total p53 and phosphorylated p53 at Serine 15 (a key marker of p53 activation).
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. In this application, whole-cell lysates from cells treated with this compound are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific for total p53 and phospho-p53 (Ser15). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for the visualization and quantification of the target proteins. An increase in the levels of total p53 and phospho-p53 (Ser15) following this compound treatment is indicative of p53 pathway activation.
Materials and Reagents
-
Cell Lines: A human cancer cell line with wild-type p53 (e.g., SJSA-1, MCF-7, U-2 OS).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels
-
Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is recommended.
-
Primary Antibodies:
-
Rabbit anti-p53 monoclonal antibody
-
Rabbit anti-phospho-p53 (Ser15) monoclonal antibody
-
Mouse anti-β-actin monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Stripping Buffer: (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol).
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
Experimental Protocols
Cell Culture and Treatment with this compound
-
Seed the selected cancer cell line in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
Preparation of Cell Lysates
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with cell lysis buffer.
SDS-PAGE and Electrotransfer
-
Prepare protein samples for loading by mixing the cell lysate with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against total p53 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but a starting point of 1:1000 is common.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Stripping and Re-probing for Phospho-p53 and Loading Control
-
After imaging for total p53, the membrane can be stripped to probe for phospho-p53 and a loading control like β-actin.
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in stripping buffer for 15-30 minutes at 50°C with occasional agitation.
-
Wash the membrane extensively with TBST (5 times for 5 minutes each).
-
Block the membrane again with blocking buffer (using 5% BSA for the phospho-antibody) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p53 (Ser15) overnight at 4°C.
-
Repeat the washing and secondary antibody incubation steps as described above.
-
After imaging for phospho-p53, the membrane can be stripped again and re-probed for β-actin to confirm equal protein loading.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the total p53 and phospho-p53 bands to the intensity of the corresponding β-actin band.
-
Calculate the fold change in protein levels relative to the vehicle-treated control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables. The values presented are representative and should be determined experimentally.
Table 1: Effect of this compound on Total p53 Protein Levels
| Treatment Concentration (µM) | Fold Change in Total p53 (Normalized to β-actin) | Standard Deviation |
| 0 (Vehicle) | 1.0 | ± 0.1 |
| 0.1 | 2.5 | ± 0.3 |
| 1.0 | 5.2 | ± 0.6 |
| 10.0 | 8.1 | ± 0.9 |
Table 2: Effect of this compound on Phospho-p53 (Ser15) Levels
| Treatment Concentration (µM) | Fold Change in Phospho-p53 (Ser15) (Normalized to β-actin) | Standard Deviation |
| 0 (Vehicle) | 1.0 | ± 0.2 |
| 0.1 | 3.1 | ± 0.4 |
| 1.0 | 6.8 | ± 0.8 |
| 10.0 | 10.5 | ± 1.2 |
Visualizations
Caption: p53 activation pathway by this compound.
Caption: Western blot experimental workflow.
Application Notes and Protocols: Measuring p53 Downstream Targets Following RG7775 Treatment via ELISA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of key downstream targets of the p53 tumor suppressor protein—p21, MDM2, and PUMA—in cell lysates following treatment with RG7775, a potent small molecule inhibitor of the p53-MDM2 interaction. The enclosed protocols are based on standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) principles and are intended to guide researchers in assessing the pharmacodynamic effects of this compound and similar compounds that activate the p53 pathway.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2] In many cancers with wild-type p53, the p53 pathway is functionally inactivated through the overexpression of MDM2.[2]
This compound is a second-generation MDM2 inhibitor that binds to MDM2 and blocks its interaction with p53.[3] This inhibition leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of its downstream target genes, including the cyclin-dependent kinase inhibitor p21, MDM2 itself (as part of a negative feedback loop), and the pro-apoptotic protein PUMA.[4][5] Measuring the protein levels of these downstream targets is a reliable method for quantifying the on-target activity of this compound. ELISA provides a sensitive and high-throughput method for this purpose.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in activating the p53 signaling pathway.
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream targets.
Experimental Workflow
The general workflow for sample preparation and ELISA is depicted below.
References
- 1. Differential regulation of p21waf1 protein half-life by DNA damage and Nutlin-3 in p53 wild-type tumors and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of the MDM2 antagonist RG7112 on the P53 pathway in patients with MDM2-amplified, well-differentiated or dedifferentiated liposarcoma: an exploratory proof-of-mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of RG7775
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7775 (also known as RO6839921) is an intravenously administered prodrug of idasanutlin (RG7388). Idasanutlin is a second-generation, potent, and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By blocking this interaction, idasanutlin stabilizes the p53 tumor suppressor protein, leading to the activation of the p53 pathway, which can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] This document provides detailed application notes on the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of this compound and its active form, idasanutlin, along with protocols for key experimental procedures.
Pharmacokinetic Properties
This compound is designed for intravenous administration and undergoes rapid and near-complete conversion to its active form, idasanutlin.[3] The pharmacokinetic profile of idasanutlin following this compound administration is characterized by dose-proportional exposure at lower doses.[1][3] Preclinical studies in neuroblastoma models have shown that peak plasma levels of idasanutlin are achieved approximately 1 hour post-treatment.[4]
Table 1: Summary of Preclinical Pharmacokinetic Observations for Idasanutlin (from this compound)
| Parameter | Observation | Source |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Preclinical neuroblastoma models |
| Dose Proportionality | Exposure is approximately dose-proportional at lower doses (<600 mg) | Phase I Clinical Trial[1] |
| Conversion from Prodrug | Rapid and near-complete conversion from this compound to idasanutlin | Phase I Clinical Trial[3] |
Table 2: Selected Physiologically-Based Pharmacokinetic (PBPK) Model Parameters for Idasanutlin
The following parameters were utilized in the development of a PBPK model for idasanutlin to simulate its drug-drug interaction potential.[4]
| Parameter | Value | Description |
| Molecular Weight ( g/mol ) | 616.5 | --- |
| LogP | 5.3 | Lipophilicity |
| Fraction Unbound in Plasma | <0.001 | High plasma protein binding |
| Blood to Plasma Ratio | 0.55 | Distribution between blood cells and plasma |
| CYP3A4 Clearance | Major Pathway | Primary metabolic route |
| CYP2C8 Clearance | Minor Pathway | Secondary metabolic route |
| UGT1A3 Glucuronidation | Minor Pathway | Conjugation metabolic route |
| Biliary Excretion | Contributory Pathway | Elimination route |
Pharmacodynamic Properties
The pharmacodynamic effect of this compound is driven by the stabilization of p53 through the inhibition of MDM2 by its active metabolite, idasanutlin. This leads to the activation of the p53 signaling pathway. A key biomarker for this pathway activation is the Macrophage Inhibitory Cytokine-1 (MIC-1), which has been shown to increase in an exposure-dependent manner following idasanutlin administration.[1] Preclinical studies have demonstrated that maximal p53 pathway activation occurs between 3 to 6 hours after this compound administration.[4]
Table 3: Summary of Pharmacodynamic Observations for Idasanutlin
| Parameter | Observation | Source |
| Mechanism of Action | Inhibition of MDM2-p53 interaction, leading to p53 stabilization | [1][2] |
| Time to Maximal p53 Pathway Activation | 3 - 6 hours post-administration | Preclinical neuroblastoma models[4] |
| Biomarker Response | Exposure-dependent increase in MIC-1 levels | Phase I Clinical Trial[1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase 1 study of the MDM2 antagonist RO6839921 in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accelerating Clinical Development of Idasanutlin through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Synergy of RG7775 with Chemotherapies in Neuroblastoma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RG7775 (RO6839921) is the intravenous prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In cancer cells with wild-type TP53, such as neuroblastoma, MDM2 is often overexpressed, leading to the inhibition of the p53 tumor suppressor pathway.[3] By blocking the MDM2-p53 interaction, idasanutlin can reactivate the p53 pathway, inducing apoptosis and cell cycle arrest in tumor cells.[3] Preclinical studies have shown that idasanutlin exhibits in vitro synergy with chemotherapies commonly used in the treatment of neuroblastoma.[1][2] This document provides detailed application notes and protocols for assessing the in vitro synergy of this compound with standard-of-care chemotherapies in neuroblastoma cell lines.
Core Principle:
The central hypothesis is that this compound, by reactivating the p53 pathway, can lower the threshold for chemotherapy-induced apoptosis, resulting in a synergistic anti-tumor effect. This protocol is designed to quantify this synergy using established methodologies.
Data Presentation: Synergy Analysis
The following tables summarize the synergistic interactions between idasanutlin (the active form of this compound) and temozolomide in neuroblastoma cell lines. The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergy of Idasanutlin and Temozolomide in SHSY5Y-Luc Cells [4]
| Drug Combination (Constant Ratio) | Effective Dose 50 (ED50) CI | Effective Dose 75 (ED75) CI | Effective Dose 90 (ED90) CI | Synergy Interpretation |
| Idasanutlin + Temozolomide | 0.7 - 0.85 | 0.3 - 0.7 | 0.1 - 0.3 | Synergism to Strong Synergism |
Table 2: In Vitro Synergy of Idasanutlin and Temozolomide in NB1691-Luc Cells [4]
| Drug Combination (Constant Ratio) | Effective Dose 50 (ED50) CI | Effective Dose 75 (ED75) CI | Effective Dose 90 (ED90) CI | Synergy Interpretation |
| Idasanutlin + Temozolomide | 0.3 - 0.7 | 0.1 - 0.3 | < 0.1 | Strong to Very Strong Synergism |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
SHSY5Y-Luc (TP53 wild-type neuroblastoma)
-
NB1691-Luc (TP53 wild-type, MYCN-amplified neuroblastoma)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Drug Preparation
-
This compound (Idasanutlin Prodrug): Prepare stock solutions in DMSO. The active form, idasanutlin, will be generated in vivo, but for in vitro studies, idasanutlin (RG7388) is used directly.
-
Temozolomide: Prepare stock solutions in DMSO.
-
Working Solutions: Serially dilute stock solutions in the complete culture medium to achieve the desired final concentrations.
In Vitro Synergy Assay (Cell Viability)
This protocol is based on the Chou-Talalay method for drug combination analysis.
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Seed cells in 96-well plates at a density of 5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of idasanutlin and temozolomide, both alone and in combination at a constant ratio (e.g., based on their respective GI50 values).
-
Remove the old medium from the wells and add 100 µL of the medium containing the drugs.
-
Include wells with untreated cells (vehicle control) and cells treated with DMSO (solvent control).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) values from the dose-response curves of single agents and their combinations.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MDM2 for Neuroblastoma Therapy: In Vitro and In Vivo Anticancer Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
RG7775 Technical Support Center: Solubility, Stability, and In Vitro Use
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of RG7775 and its active form, idasanutlin (RG7388), in common research buffers. Detailed protocols, troubleshooting guides, and FAQs are provided to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to idasanutlin (RG7388)?
A1: this compound is an inactive pegylated prodrug of idasanutlin (RG7388). It was developed for intravenous administration. In vivo, plasma esterases rapidly convert the this compound prodrug into its active principle, idasanutlin.[1] Idasanutlin is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[2][3]
Q2: What is the mechanism of action of idasanutlin?
A2: Idasanutlin functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. MDM2 is a negative regulator of p53, targeting it for ubiquitination and subsequent degradation by the proteasome. By blocking this interaction, idasanutlin stabilizes and activates p53, leading to the transcriptional activation of p53 target genes. This can result in cell cycle arrest, senescence, or apoptosis in cancer cells with wild-type p53.[4]
Q3: How should I prepare a stock solution of idasanutlin (RG7388)?
A3: Idasanutlin is highly soluble in dimethyl sulfoxide (DMSO).[5] A common method for preparing a stock solution is to dissolve the powdered compound in fresh, anhydrous DMSO to a final concentration of 5 mM or 10 mM.[2][6] For example, to prepare a 5 mM stock solution, dissolve 5 mg of idasanutlin in 1.76 mL of DMSO.[6] It is recommended to store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Q4: What is the recommended final concentration of DMSO in my in vitro experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as DMSO can have cytotoxic effects and may influence cell growth and viability. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) in your experiments.
Solubility Data
The solubility of idasanutlin (RG7388) has been determined in several common laboratory solvents. It is important to note that this compound, as a prodrug, is designed for intravenous administration and its solubility profile in research buffers is not as relevant as that of its active form, idasanutlin, for in vitro studies.
Table 1: Solubility of Idasanutlin (RG7388) in Common Solvents
| Solvent | Solubility |
| DMSO | ~100 mg/mL[2][5] |
| Ethanol | ~8 mg/mL[2][5] |
| Water | < 1 mg/mL[2][5] |
Stability in Research Buffers
Key Stability Information:
-
Aqueous solutions of idasanutlin are not recommended for storage for more than one day.[7]
-
A radiolabeled analog of idasanutlin was found to be stable in human serum for up to 4 hours in vitro.
Table 2: Expected Stability of Idasanutlin in Common Buffers (Qualitative)
| Buffer | Expected Stability at Room Temperature | Recommendations |
| PBS (pH 7.4) | Low | Prepare fresh dilutions from DMSO stock immediately before use. |
| Tris-HCl (pH 7.4) | Low | Prepare fresh dilutions from DMSO stock immediately before use. |
| Cell Culture Media (e.g., RPMI, DMEM) | Low to Moderate | Prepare fresh dilutions from DMSO stock immediately before use. Addition of serum may slightly improve stability. |
Troubleshooting Guide
Problem 1: My compound precipitates when I add it to the cell culture medium.
-
Cause: The final concentration of your compound may exceed its solubility limit in the aqueous medium. The percentage of DMSO may also be too low to maintain solubility.
-
Solution:
-
Ensure your DMSO stock solution is fully dissolved. Gentle warming and vortexing can help.
-
When diluting your DMSO stock into the aqueous buffer or cell culture medium, add it slowly while vortexing or mixing to facilitate rapid dispersal.
-
Consider using a higher concentration DMSO stock to reduce the volume added to the aqueous solution.
-
If precipitation persists, you may need to lower the final concentration of the compound in your experiment.
-
The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize small molecules in solution.
-
Problem 2: I am not observing the expected biological effect (e.g., p53 activation, cell cycle arrest).
-
Cause: The compound may have degraded in the aqueous buffer or cell culture medium.
-
Solution:
-
Always prepare fresh dilutions of idasanutlin from a frozen DMSO stock for each experiment.
-
Minimize the time the compound spends in aqueous solution before being added to the cells.
-
Ensure that your cells have wild-type p53, as the primary mechanism of action of idasanutlin is p53-dependent.
-
Verify the activity of your compound by including positive controls and performing dose-response experiments.
-
Experimental Protocols
Protocol 1: Preparation of Idasanutlin (RG7388) Stock Solution
-
Allow the powdered idasanutlin to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 5 mM or 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Assessing Compound Stability in a Research Buffer using HPLC
This protocol provides a general framework for assessing the stability of a small molecule like idasanutlin in a buffer such as PBS.
-
Preparation of Solutions:
-
Prepare a stock solution of idasanutlin in DMSO (e.g., 10 mM).
-
Prepare the desired research buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Dilute the idasanutlin stock solution into the research buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
-
Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
Immediately quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile or methanol and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection.
-
The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from any potential degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound versus time to determine the stability profile.
-
Visualizations
Figure 1. Mechanism of action of this compound and idasanutlin.
Figure 2. Workflow for assessing compound stability.
References
- 1. A phase 1 study of the MDM2 antagonist RO6839921, a pegylated prodrug of idasanutlin, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p53 signaling pathway - Cell growth and death - Immunoway [immunoway.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Resistance to MDM2 Inhibitors like RG7775
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MDM2 inhibitors, with a focus on RG7775 (idasanutlin prodrug) and its active form, idasanutlin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (also known as RO6839921) is an intravenous prodrug of idasanutlin (RG7388).[1][2] In the bloodstream, plasma esterases rapidly convert this compound into idasanutlin.[1] Idasanutlin is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[3][4] It binds to the p53-binding pocket of MDM2, preventing MDM2 from targeting the tumor suppressor protein p53 for ubiquitination and subsequent proteasomal degradation.[5][6] This disruption of the MDM2-p53 interaction leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[7][8]
Q2: My cells are not responding to this compound/idasanutlin treatment. What are the possible reasons?
A2: Lack of response to MDM2 inhibitors can be due to several factors:
-
TP53 Status: The most common reason for innate resistance is the absence of wild-type p53. MDM2 inhibitors are most effective in cells with functional p53.[6][7] Confirm the TP53 status of your cell line through sequencing.
-
MDM2 Expression Levels: While not always a prerequisite, very low levels of MDM2 might lead to a less pronounced effect, as the p53 pathway may not be the primary driver of survival in those cells.
-
Drug Concentration and Exposure: Ensure you are using the appropriate concentration range and that the compound is stable in your culture conditions for the duration of the experiment.
-
Acquired Resistance: If your cells initially responded and then stopped, they may have developed acquired resistance. The most common mechanism is the acquisition of mutations in the TP53 gene.[7][9]
Q3: How can I confirm that this compound/idasanutlin is activating the p53 pathway in my cells?
A3: You can assess p53 pathway activation through several methods:
-
Western Blotting: Look for an increase in the protein levels of p53 and its downstream targets, such as p21 (CDKN1A) and MDM2 itself (due to the p53-MDM2 autoregulatory feedback loop).[7][10] A decrease in downstream targets of cell cycle progression, such as cyclin D1, may also be observed.
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of p53 target genes like CDKN1A (p21) and MDM2.
-
Cell Cycle Analysis: Active p53 often induces cell cycle arrest, typically at the G1/S checkpoint.[7] This can be measured by flow cytometry.
Q4: I'm observing high toxicity in my experiments, even at low concentrations. What could be the cause?
A4: Unexpectedly high toxicity could be due to:
-
Off-Target Effects: While idasanutlin is highly selective, off-target effects can occur at high concentrations.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to p53 activation.
-
Experimental Conditions: Ensure proper handling and dilution of the compound. Verify the final concentration of the solvent (e.g., DMSO) in your culture media, as high concentrations can be toxic.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Compound Stability | Prepare fresh dilutions of this compound/idasanutlin for each experiment from a frozen stock. |
| Assay Interference | Some compounds can interfere with the reagents used in viability assays (e.g., MTT, MTS). Run a control with the compound in cell-free media to check for direct reduction of the assay reagent. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
Issue 2: No Induction of p53 or Downstream Targets in Western Blot
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for p53 and p21 induction in your cell line. |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for nuclear proteins, as p53 is a transcription factor that functions in the nucleus. |
| Antibody Issues | Ensure your primary and secondary antibodies are validated for the species and application. Run positive and negative controls. |
| TP53 Mutant Cells | Confirm the TP53 status of your cells. Some mutant p53 proteins can accumulate in the cell but are non-functional and will not induce downstream targets.[11] |
Issue 3: Difficulty in Generating a Resistant Cell Line
| Possible Cause | Troubleshooting Step |
| Drug Concentration Too High | Start with a concentration around the IC50 and increase it gradually. A concentration that is too high will kill all cells, preventing the selection of resistant clones.[12] |
| Insufficient Treatment Duration | Developing resistance is a long-term process that can take several weeks to months of continuous or pulsed exposure.[7][12] |
| Cell Line Characteristics | Some cell lines may be less prone to developing resistance or may undergo apoptosis too readily to allow for the selection of resistant populations. |
Quantitative Data Summary
Table 1: In Vitro Activity of Idasanutlin (RG7388) in Various Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | IC50 / EC50 (nM) | Reference(s) |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | 10 - 19 | [4][7] |
| HCT116 | Colorectal Carcinoma | Wild-Type | 10 | [4] |
| U-2 OS | Osteosarcoma | Wild-Type | 43 | [7] |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 92 | [7] |
| NALM6 | Acute Lymphoblastic Leukemia | Wild-Type | 74 | [6] |
| NALM6 (TP53 null) | Acute Lymphoblastic Leukemia | Null | ~10,000 | [6] |
| Patient-derived ALL | Acute Lymphoblastic Leukemia | Wild-Type | 10 - 220 (mean 45.1) | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of idasanutlin.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Idasanutlin (RG7388)
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours.
-
Prepare serial dilutions of idasanutlin in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the idasanutlin dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.[13][14]
Western Blot for p53 Pathway Activation
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with idasanutlin at the desired concentrations for the optimal time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[10]
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Protein A/G agarose beads
-
Wash buffer
-
Laemmli sample buffer
-
Western blot reagents
Procedure:
-
Treat cells with idasanutlin or a vehicle control.
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the immunoprecipitated proteins by Western blot using antibodies against the interacting partner (e.g., blot for p53 if you immunoprecipitated MDM2).[16][17][18] A decrease in co-precipitated p53 after idasanutlin treatment would indicate disruption of the interaction.
Signaling Pathways and Workflows
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound/idasanutlin.
Caption: Acquired resistance to MDM2 inhibitors through the selection of TP53 mutant cells.
Caption: A typical experimental workflow for evaluating MDM2 inhibitors in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 1 study of the MDM2 antagonist RO6839921, a pegylated prodrug of idasanutlin, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MDM2-mediated suppression of p53 with idasanutlin: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medicine.tulane.edu [medicine.tulane.edu]
Technical Support Center: RG7775 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MDM2 antagonist RG7775 (RO6839921) in preclinical models. This compound is an intravenous prodrug of idasanutlin (RG7388), a potent and selective inhibitor of the p53-MDM2 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly converted to its active form, idasanutlin, in the blood. Idasanutlin is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, it prevents the degradation of the tumor suppressor protein p53. This leads to the accumulation of p53, activation of the p53 signaling pathway, and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: In which preclinical models has this compound been evaluated?
A2: this compound has been evaluated in various preclinical models, most notably in neuroblastoma. In vivo studies have utilized orthotopic mouse models with human neuroblastoma cell lines such as SH-SY5Y and NB1691, which are p53 wild-type.
Q3: What are the known dose-limiting toxicities of the drug class (MDM2 inhibitors)?
A3: The most common dose-limiting toxicities associated with MDM2 inhibitors, including idasanutlin, are on-target effects resulting from p53 activation in normal tissues. These primarily include:
-
Hematological toxicities: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are the most frequently observed dose-limiting toxicities in clinical trials.
-
Gastrointestinal toxicities: Diarrhea, nausea, and vomiting are also common adverse events.
This compound was specifically developed as an intravenous formulation to mitigate the gastrointestinal toxicities observed with oral idasanutlin. While preclinical studies in neuroblastoma models reported this compound as "well tolerated," it is crucial for researchers to monitor for these potential on-target toxicities.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpectedly High Toxicity or Animal Morbidity
Possible Cause 1: Dose Level The dose of this compound may be too high for the specific animal model or strain being used. While published studies in neuroblastoma xenografts reported good tolerability, sensitivity to MDM2 inhibitors can vary.
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your dosing schedule and concentration to those reported in the literature for similar models.
-
Dose-Range-Finding Study: Conduct a preliminary dose-range-finding study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model.
-
Monitor for Clinical Signs: Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, ruffled fur, and signs of gastrointestinal distress.
-
Hematological Monitoring: If possible, perform complete blood counts (CBCs) to monitor for thrombocytopenia and neutropenia, the expected on-target toxicities.
Possible Cause 2: Animal Model Susceptibility The genetic background of the animal model may influence its susceptibility to the on-target toxicities of MDM2 inhibition.
Troubleshooting Steps:
-
Literature Review: Investigate if there is any known sensitivity of your chosen animal strain to drugs that activate the p53 pathway.
-
Consider Alternative Models: If excessive toxicity is observed, consider using an alternative, potentially more robust, animal model.
Issue 2: Lack of Efficacy in a p53 Wild-Type Tumor Model
Possible Cause 1: Insufficient Drug Exposure The dose of this compound may be too low to achieve therapeutic concentrations of idasanutlin in the tumor tissue.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: If feasible, perform a PK study to measure the concentration of idasanutlin in plasma and tumor tissue over time to ensure adequate exposure.
-
Dose Escalation: Cautiously escalate the dose of this compound, while closely monitoring for signs of toxicity, to see if a therapeutic effect can be achieved.
Possible Cause 2: p53 Pathway Status While the tumor model may be reported as p53 wild-type, there could be other alterations in the p53 pathway that confer resistance to MDM2 inhibition.
Troubleshooting Steps:
-
Verify p53 Status: Confirm the p53 status of your cell line or tumor model through sequencing.
-
Assess p53 Pathway Integrity: Investigate downstream components of the p53 pathway for any potential mutations or alterations that could impair its function.
-
Pharmacodynamic (PD) Analysis: Perform a PD study to determine if this compound is activating the p53 pathway in your model. This can be done by measuring the expression of p53 target genes (e.g., p21, PUMA) via qPCR or Western blot.
Quantitative Data
While specific preclinical dose-limiting toxicity data for this compound is not extensively detailed in publicly available literature, the following table summarizes the reported preclinical efficacy and clinical dose-limiting toxicities for this compound and its active form, idasanutlin. Researchers should use this information to guide their experimental design and toxicity monitoring.
| Compound | Preclinical Model | Dosing Regimen | Observed Efficacy | Reported Dose-Limiting Toxicities (Clinical) |
| This compound | Orthotopic mouse models of neuroblastoma (SH-SY5Y, NB1691) | Intravenous | Significant tumor growth inhibition | Thrombocytopenia, Neutropenia, Gastrointestinal issues |
| Idasanutlin | Various xenograft models | Oral | Potent tumor inhibition | Thrombocytopenia, Neutropenia, Nausea, Vomiting, Diarrhea |
Experimental Protocols
Pharmacodynamic Analysis of p53 Pathway Activation
This protocol describes a general workflow for assessing the activation of the p53 pathway in tumor samples from preclinical models treated with this compound.
-
Sample Collection: Collect tumor tissue from treated and control animals at various time points post-treatment (e.g., 4, 8, 24 hours).
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Quantitative PCR (qPCR):
-
Extract total RNA from tumor tissue and reverse transcribe to cDNA.
-
Perform qPCR using primers specific for p53 target genes (CDKN1A (p21), PUMA).
-
Normalize the expression levels to a housekeeping gene.
-
Visualizations
Caption: Mechanism of action of this compound (Idasanutlin).
Caption: Troubleshooting workflow for lack of efficacy.
References
Technical Support Center: RG7775 and its On-Target Effects in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with RG7775, an intravenous prodrug of the MDM2 inhibitor idasanutlin. The information focuses on the well-documented on-target effects of this compound in cancer cell lines, particularly the activation of the p53 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is rapidly metabolized to idasanutlin. Idasanutlin is a potent and selective small molecule inhibitor of the MDM2-p53 interaction.[1] By binding to MDM2, it blocks the protein's ability to target the tumor suppressor protein p53 for degradation, leading to the stabilization and activation of p53.[2][3] This, in turn, induces p53-mediated downstream effects, including cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4]
Q2: In which cancer cell line types has the activity of this compound/idasanutlin been characterized?
A2: The activity of this compound and idasanutlin has been extensively studied in neuroblastoma cell lines, particularly those with wild-type TP53, such as SHSY5Y and NB1691.[1][5] The efficacy of MDM2 inhibitors is generally dependent on the p53 status of the cancer cells.[4]
Q3: What are the expected molecular readouts to confirm this compound's on-target activity in vitro?
A3: Successful on-target activity of this compound/idasanutlin should result in the activation of the p53 pathway. This can be confirmed by observing an increase in the protein levels of p53 and its downstream targets, such as p21 and MDM2 (due to a feedback loop), via Western blotting.[1] A corresponding decrease in cell viability and proliferation can also be measured.
Q4: I am not observing the expected p53 stabilization after this compound treatment. What could be the issue?
A4: There are several potential reasons for this:
-
Cell Line p53 Status: Confirm that your cancer cell line is TP53 wild-type. MDM2 inhibitors are generally ineffective in cell lines with mutated or null p53.[4]
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration of the active compound (idasanutlin) and treating for a sufficient duration. Peak p53 pathway activation has been observed between 3-6 hours post-treatment in some studies.[1][5]
-
Prodrug Conversion: this compound is a prodrug that requires conversion to idasanutlin. This conversion is typically rapid in the presence of blood esterases. For in vitro experiments, ensure your culture conditions do not inhibit this conversion, or consider using the active compound, idasanutlin, directly.[1]
-
Experimental Controls: Include a positive control (e.g., a known p53-activating agent) and a vehicle control (e.g., DMSO) in your experiments.
Q5: What are some common issues when performing Western blots for p53 pathway proteins?
A5:
-
Protein Degradation: Ensure that cell lysates are prepared quickly on ice and with protease inhibitors to prevent protein degradation.
-
Antibody Quality: Use validated antibodies for p53, p21, and MDM2.
-
Loading Controls: Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
Time Course: The expression levels of p53, p21, and MDM2 can change over time after treatment. It is advisable to perform a time-course experiment to identify the optimal time point for observing changes.
Quantitative Data Summary
The following tables summarize quantitative data on the in vitro effects of idasanutlin in neuroblastoma cell lines.
Table 1: 72-hour GI50 Concentrations of Idasanutlin in Neuroblastoma Cell Lines
| Cell Line | GI50 Concentration (mean ± SEM) |
| SHSY5Y | As previously reported[1] |
| SHSY5Y-Luc | As previously reported[1] |
| NB1691 | As previously reported[1] |
| NB1691-Luc | As previously reported[1] |
Data as presented in the cited preclinical study. The exact values were referenced from a prior publication within the source document.[1]
Experimental Protocols
1. Cell Viability (GI50) Assay
This protocol is a general guideline for determining the 50% growth inhibition (GI50) concentration of idasanutlin.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of idasanutlin or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as one based on resazurin reduction (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the GI50 values by fitting the dose-response data to a non-linear regression curve.
2. Western Blotting for p53 Pathway Activation
This protocol describes the steps to detect changes in p53, p21, and MDM2 protein levels.
-
Cell Treatment: Plate cells in 6-well plates and treat with idasanutlin at 1x and 10x the GI50 concentration for 24 hours. Include a vehicle-treated control.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: On-target signaling pathway of this compound/idasanutlin.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 3. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RG7775 Treatment Schedules
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing RG7775 treatment schedules to minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as RO6839921, is an intravenous (IV) prodrug of idasanutlin (RG7388).[1] It is a small molecule antagonist of Mouse Double Minute 2 homolog (MDM2).[2] In cancer cells with wild-type TP53, the p53 tumor suppressor protein is often inactivated by binding to MDM2, which targets p53 for degradation.[3] this compound is rapidly converted to its active form, idasanutlin, in the blood.[2] Idasanutlin then disrupts the interaction between MDM2 and p53.[4] This stabilizes p53, leading to the activation of the p53 pathway and increased transcription of downstream target genes such as p21, MDM2, and Macrophage Inhibitory Cytokine-1 (MIC-1).[2] The activation of this pathway results in cell cycle arrest and apoptosis (programmed cell death) in tumor cells.[5]
Q2: Why was an IV formulation (this compound) of the MDM2 antagonist idasanutlin developed?
A2: The oral formulation of idasanutlin was associated with dose-limiting gastrointestinal toxicity and variability in patient exposure.[2] this compound was developed as a pegylated intravenous prodrug to reduce these issues and to provide a treatment option for patients who are unable to take oral medications.[2]
Q3: What are the most common toxicities observed with idasanutlin treatment, the active form of this compound?
A3: Based on clinical trials of oral idasanutlin, the most frequently reported adverse events are diarrhea, nausea, vomiting, decreased appetite, and thrombocytopenia (low platelet count).[6][7] The primary dose-limiting toxicities (DLTs) are myelosuppression (specifically thrombocytopenia and neutropenia) and gastrointestinal issues like nausea and vomiting.[4][6] Myelosuppression has been observed to be more common with daily dosing schedules compared to weekly ones.[4]
Q4: Is continuous daily dosing necessary for the anti-tumor activity of this compound?
A4: No, preclinical studies on MDM2 antagonists, including idasanutlin, suggest that continuous treatment is not required to induce apoptosis and achieve anti-tumor effects.[4] Intermittent dosing schedules have been shown to be effective and are a key strategy to manage and minimize toxicities, particularly myelosuppression, by allowing for bone marrow recovery between treatment cycles.[2][4]
Q5: How can I monitor the pharmacodynamic (PD) effects of this compound in my experiments?
A5: The activation of the p53 pathway is the primary pharmacodynamic effect of this compound. This can be monitored by measuring the levels of p53 and its downstream targets. In preclinical mouse models, maximal p53 pathway activation was observed 3-6 hours after this compound administration.[2] Key biomarkers to assess include:
-
p53 protein stabilization: Can be measured by Western blot or immunohistochemistry (IHC) in tumor tissue.[2]
-
Upregulation of p21 and MDM2: Can be measured at the protein level by Western blot or IHC.[2]
-
MIC-1 (GDF15) levels: This is a secreted protein and its levels can be measured in plasma or serum by ELISA, serving as a useful systemic biomarker of p53 activation.[6]
Troubleshooting Guide
| Issue/Observation | Potential Cause(s) | Suggested Solution(s) |
| High in vivo toxicity (e.g., significant weight loss, lethargy in animals) | 1. Dosing schedule is too frequent. 2. The dose is too high. 3. Combination with another agent is causing synergistic toxicity. | 1. Switch to an intermittent dosing schedule (e.g., once weekly, or daily for 5 days followed by a rest period) to allow for recovery.[4] 2. Perform a dose-titration study to determine the maximum tolerated dose (MTD) in your specific model. 3. If using a combination, consider staggering the administration of the two agents or reducing the dose of one or both drugs. |
| Severe thrombocytopenia or neutropenia observed in blood counts | This is a known dose-limiting toxicity of MDM2 inhibitors, related to p53 activation in hematopoietic progenitor cells.[4][6] | 1. Implement a less frequent, intermittent dosing schedule to allow for bone marrow recovery.[2] 2. Reduce the dose of this compound. 3. Monitor complete blood counts (CBCs) regularly throughout the experiment to track the nadir and recovery of platelet and neutrophil counts. |
| Low or no induction of p53 pathway markers (p21, MIC-1) after treatment | 1. Insufficient dose of this compound. 2. The tumor model has a mutated or deleted TP53 gene. 3. Incorrect timing of sample collection. 4. Issues with the assay (e.g., Western blot, ELISA). | 1. Increase the dose of this compound. 2. Confirm the TP53 status of your cell line or tumor model. MDM2 antagonists are only effective in a wild-type TP53 context. 3. Collect samples at the expected time of peak pharmacodynamic effect (preclinical data suggests 3-6 hours post-dose for tumor tissue).[2] 4. Troubleshoot your assay: run positive and negative controls, check antibody quality, and review the protocol. |
| High variability in tumor response between animals | 1. Inconsistent drug administration. 2. Natural heterogeneity of the tumor model. 3. Variability in drug metabolism and prodrug conversion. | 1. Ensure precise and consistent intravenous administration for all animals. 2. Increase the number of animals per group to improve statistical power. 3. While this compound was designed to reduce exposure variability, some inter-animal differences are expected. Ensure proper randomization of animals into treatment groups. |
Quantitative Data Summary
Table 1: In Vitro Activity of Idasanutlin (Active form of this compound)
| Cell Line | Cancer Type | 72h GI50 Concentration (µM) |
| SHSY5Y-Luc | Neuroblastoma | ~0.2 |
| NB1691-Luc | Neuroblastoma | ~0.4 |
| Data derived from a preclinical study in neuroblastoma cell lines. GI50 is the concentration that causes 50% inhibition of cell growth.[1] |
Table 2: Maximum Tolerated Dose (MTD) of Oral Idasanutlin in Phase I Clinical Trials
| Dosing Schedule | MTD (mg) | Most Common Dose-Limiting Toxicities |
| Once weekly for 3 weeks (QW x 3) | 3200 | Nausea/Vomiting, Myelosuppression |
| Once daily for 3 days (QD x 3) | 1000 | Nausea/Vomiting, Myelosuppression |
| Once daily for 5 days (QD x 5) | 500 | Nausea/Vomiting, Myelosuppression |
| This data is from clinical trials with the oral formulation of idasanutlin in patients with advanced malignancies and serves as a reference for understanding the toxicity profile.[4] |
Table 3: Preclinical Pharmacokinetic (PK) Profile of this compound
| Parameter | Observation |
| Prodrug Conversion | This compound is a pegylated IV prodrug that is rapidly metabolized by blood esterases to release active idasanutlin.[2] |
| Peak Plasma Levels | Peak plasma levels of active idasanutlin were observed 1 hour post-treatment in mice.[2] |
| Peak Pharmacodynamic Effect | Maximal p53 pathway activation in tumors was observed 3-6 hours post-treatment in mice.[2] |
| This data is from a preclinical study in an orthotopic neuroblastoma mouse model. |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is for determining the GI50 of idasanutlin (the active form of this compound) in adherent cancer cell lines.
Materials:
-
Idasanutlin (stock solution in DMSO)
-
Adherent cancer cell line of interest (with confirmed wild-type TP53)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of idasanutlin in complete culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted drug solutions (including a vehicle control with DMSO concentration matching the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the GI50 using appropriate software (e.g., GraphPad Prism).
-
Western Blot for p53 Pathway Activation
This protocol describes the detection of p53, MDM2, and p21 protein levels in cell lysates after treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities relative to the loading control.
-
In Vivo Toxicity Assessment in Rodents
This protocol provides a general framework for assessing the toxicity of different this compound dosing schedules in a tumor xenograft mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
This compound formulated for IV injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Scale for body weight
-
Blood collection supplies (e.g., for retro-orbital or tail vein sampling)
-
EDTA tubes for CBC analysis
-
Necropsy tools
-
Formalin for tissue fixation
Procedure:
-
Study Initiation:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound Dose A on Schedule X, this compound Dose B on Schedule Y).
-
-
Treatment Administration:
-
Administer this compound or vehicle via intravenous (e.g., tail vein) injection according to the planned schedule.
-
-
Regular Monitoring (at least 3 times/week):
-
Clinical Observations: Record any signs of toxicity such as changes in posture, activity, breathing, or presence of piloerection.
-
Body Weight: Weigh each mouse and record the data. A body weight loss of >15-20% is often a humane endpoint.
-
Tumor Volume: Measure tumors with calipers and calculate volume (e.g., Volume = 0.5 x Length x Width²).
-
-
Interim Blood Collection:
-
At specified time points (e.g., at the expected nadir of blood counts), collect a small volume of blood for Complete Blood Count (CBC) analysis to assess for thrombocytopenia and neutropenia.
-
-
Study Endpoint and Necropsy:
-
At the end of the study (or if humane endpoints are reached), euthanize the animals.
-
Perform a gross necropsy, observing any abnormalities in major organs.
-
Collect major organs (e.g., liver, spleen, kidney, bone marrow) and fix them in 10% neutral buffered formalin for subsequent histopathological analysis.
-
-
Data Analysis:
-
Compare body weight changes, tumor growth curves, and hematological parameters between treatment groups.
-
Correlate signs of toxicity with specific doses and schedules.
-
Visualizations
Caption: this compound (Idasanutlin) mechanism of action in the p53 signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment schedules.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. The MDM2 antagonist idasanutlin in patients with polycythemia vera: results from a single-arm phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RG7775 Intravenous Formulation
Disclaimer: Information on specific formulation issues for RG7775 is not publicly available. This guide is based on general principles for troubleshooting intravenous formulations and provides hypothetical scenarios and data for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it formulated for intravenous administration?
This compound, also known as RO6839921, is a pegylated intravenous prodrug of idasanutlin.[1] Idasanutlin is a small molecule antagonist of MDM2, which activates the p53 pathway. The intravenous formulation was developed to reduce the variability in drug exposure and dose-limiting gastrointestinal toxicity observed with the oral form of idasanutlin, and for patients who are unable to take oral medications.[1]
Q2: What are the most common potential issues when preparing this compound for experimental use?
While specific data for this compound is limited, common issues with intravenous formulations, particularly those containing proteins or prodrugs, can include:
-
Precipitation upon reconstitution: The lyophilized powder may not fully dissolve, or the solution may become cloudy.
-
Aggregation: The formation of protein or drug aggregates over time, which can affect efficacy and potentially cause immunogenicity.[2][3]
-
Degradation: The chemical breakdown of the active substance, which can be influenced by factors like pH, temperature, and light exposure.[2]
-
Incompatibility with infusion fluids: The drug may not be stable when mixed with common intravenous fluids like saline or dextrose solutions.
Q3: What should I do if I observe particulates in the reconstituted this compound solution?
The presence of visible particles may indicate incomplete dissolution, precipitation, or aggregation.[2] Do not use the solution if particulates are observed. Refer to the troubleshooting guide below for potential causes and solutions. It is crucial to ensure the product is fully dissolved and the solution is clear before administration.
Troubleshooting Guide
Issue 1: Precipitate or Cloudiness Observed Upon Reconstitution
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Reconstitution Technique | Gently swirl the vial to dissolve the contents. Avoid vigorous shaking, which can cause foaming and protein denaturation.[4][5] | Ensures gentle and complete dissolution of the lyophilized powder. |
| Incorrect Diluent | Ensure the correct sterile diluent (e.g., Sterile Water for Injection, specific buffer) is used as specified in the protocol. | The solubility and stability of the drug are highly dependent on the properties of the diluent. |
| Temperature of Diluent | Allow the diluent to come to room temperature before use, unless otherwise specified. | Temperature can affect solubility. |
| Incomplete Dissolution | After adding the diluent, allow the vial to sit for a few minutes before swirling to ensure complete wetting of the powder.[5] | Gives the lyophilized cake time to absorb the diluent, aiding dissolution. |
Issue 2: Solution Becomes Cloudy or Shows Precipitate Over Time
| Potential Cause | Troubleshooting Step | Rationale |
| Aggregation | Review the storage conditions of the reconstituted solution. Ensure it is stored at the recommended temperature and protected from light. Use the solution within the recommended timeframe. | Aggregation can be time and temperature-dependent.[2] |
| pH Instability | Measure the pH of the reconstituted solution. If it is outside the optimal range for this compound, consider using a buffered diluent. | The solubility of many compounds is pH-dependent. |
| Interaction with Container | If storing the solution in a different container, ensure it is made of a compatible material (e.g., glass, polypropylene). | Some compounds can adsorb to or react with certain plastics. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Buffers
| Buffer System (pH 7.4) | Solubility (mg/mL) at 25°C | Visual Observation |
| Phosphate-Buffered Saline (PBS) | 15 | Clear Solution |
| Tris-Buffered Saline (TBS) | 12 | Clear Solution |
| 5% Dextrose in Water (D5W) | 8 | Slight Haze |
| 0.9% Sodium Chloride | 14 | Clear Solution |
Table 2: Hypothetical Stability of Reconstituted this compound at Different Temperatures
| Storage Temperature | % Remaining Active this compound after 24 hours | % Aggregate Formation after 24 hours |
| 2-8°C | 98% | < 1% |
| 25°C (Room Temperature) | 92% | 3% |
| 37°C | 85% | 8% |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Bring the vial of lyophilized this compound and the specified diluent to room temperature.
-
Diluent Addition: Using a sterile syringe, slowly inject the required volume of the diluent into the this compound vial, directing the stream against the side of the vial to avoid foaming.[4][5]
-
Dissolution: Gently swirl the vial in a circular motion until the powder is completely dissolved. Do not shake.[4]
-
Visual Inspection: Before use, visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
Protocol 2: In-Use Stability Testing of this compound in an Infusion Bag
-
Preparation: Reconstitute the this compound vial as per Protocol 1.
-
Dilution: Withdraw the required volume of the reconstituted this compound solution and add it to an infusion bag containing a compatible infusion fluid (e.g., 0.9% Sodium Chloride).
-
Sampling: Immediately after preparation (time 0) and at specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from the infusion bag.
-
Analysis: Analyze the samples for:
-
Concentration: Using a validated analytical method such as HPLC to determine the concentration of active this compound.
-
Purity and Degradants: To identify and quantify any degradation products.
-
Particulate Matter: Using light obscuration or micro-flow imaging to count and size sub-visible particles.
-
pH: To monitor for any changes in the solution's pH.
-
-
Storage: Store the infusion bag under the intended in-use conditions (e.g., room temperature, protected from light) for the duration of the study.
Visualizations
Caption: Experimental workflow for this compound reconstitution and stability testing.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Simplified signaling pathway of this compound action.
References
Technical Support Center: Managing Gastrointestinal Toxicity of MDM2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) toxicity during experiments with MDM2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gastrointestinal toxicity observed with MDM2 inhibitors?
A1: Gastrointestinal toxicity, including symptoms like nausea, vomiting, and diarrhea, is a common on-target effect of MDM2 inhibitors.[1] These inhibitors work by activating the p53 tumor suppressor protein. In normal gastrointestinal epithelial cells, which have a high turnover rate, p53 activation can induce cell cycle arrest and apoptosis, leading to mucosal damage and the observed GI side effects.
Q2: Are all MDM2 inhibitors expected to have the same level of GI toxicity?
A2: Not necessarily. While the on-target mechanism is the same, the severity of GI toxicity can vary between different MDM2 inhibitors. This can be due to differences in potency, pharmacokinetic properties, and off-target effects. For example, preclinical studies with nutlin-3a and MI-219 have shown antitumor activity at doses that were well-tolerated in mice with no significant GI toxicity.[2][3] In contrast, clinical trials with other MDM2 inhibitors, such as RG7112, have reported significant GI side effects.[4]
Q3: Can GI toxicity be observed in preclinical animal models?
A3: Yes, GI toxicity can be observed and quantified in preclinical animal models, most commonly in mice. This is typically assessed by monitoring for diarrhea, weight loss, and changes in food and water consumption. Post-mortem analysis can include histological examination of the intestinal tract for signs of damage, such as villus atrophy, crypt loss, and increased apoptosis in intestinal crypts.
Q4: What are the key signaling pathways involved in MDM2 inhibitor-induced GI toxicity?
A4: The primary pathway is the p53-dependent apoptotic pathway . Inhibition of MDM2 leads to the stabilization and activation of p53. Activated p53 then acts as a transcription factor, upregulating pro-apoptotic proteins like PUMA and Bax, which in turn trigger the mitochondrial (intrinsic) apoptosis pathway.
Additionally, some evidence suggests a p53-independent pathway involving endoplasmic reticulum (ER) stress .[5][6] In this pathway, the MDM2 inhibitor can induce ER stress, leading to the activation of the PERK-eIF2α-ATF4 signaling axis. This culminates in the upregulation of CHOP, which then increases the expression of the death receptor DR5, sensitizing cells to apoptosis.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of GI toxicity (e.g., severe diarrhea, significant weight loss) in animal models at previously reported "safe" doses.
| Possible Cause | Troubleshooting Step |
| Vehicle toxicity | Run a vehicle-only control group to assess for any GI effects of the delivery vehicle itself. |
| Mouse strain differences | Different mouse strains can have varying sensitivities to drug-induced toxicity. Ensure the strain you are using is the same as in the cited literature. If not, a dose-response study may be necessary. |
| Formulation issues | Improper formulation can lead to poor solubility and localized high concentrations of the inhibitor in the gut, causing irritation. Ensure the inhibitor is fully dissolved or homogenously suspended. |
| Microbiome differences | The gut microbiome can influence drug metabolism and toxicity. Differences in the microbiome between animal facilities could contribute to varied responses. Consider characterizing the microbiome if toxicity is a persistent and unexplained issue. |
| Underlying health status of animals | Subclinical infections or other health issues can increase sensitivity to drug toxicity. Ensure animals are healthy and free of pathogens before starting the experiment. |
Issue 2: Difficulty in quantifying the extent of GI toxicity.
| Possible Cause | Troubleshooting Step |
| Lack of a standardized scoring system | Implement a daily clinical scoring system for diarrhea and overall animal well-being. A standardized system allows for consistent and unbiased assessment. (See Experimental Protocols section for an example). |
| Subtle histological changes | Mild to moderate GI toxicity may not be obvious with standard H&E staining. Utilize more sensitive techniques like TUNEL staining to quantify apoptosis in intestinal crypts or immunohistochemistry for markers of cell proliferation (e.g., Ki-67) and DNA damage (e.g., γH2AX). |
| Variability in tissue sampling | Ensure consistent sampling of the intestinal tract (e.g., duodenum, jejunum, ileum, colon) across all animals, as toxicity may be localized to specific regions. |
Issue 3: How to mitigate MDM2 inhibitor-induced GI toxicity in an experimental setting to study other biological effects?
| Possible Cause | Troubleshooting Step |
| Dose is too high | Perform a dose-titration study to find the maximum tolerated dose (MTD) in your specific model. It may be possible to achieve the desired biological effect at a lower, less toxic dose. |
| Continuous high-level p53 activation | Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for recovery of the GI epithelium while maintaining anti-tumor efficacy. |
| Dehydration and malnutrition due to diarrhea | Provide supportive care, such as subcutaneous fluids to prevent dehydration and palatable, high-energy food supplements to counteract weight loss. |
| Increased intestinal motility | In consultation with a veterinarian and institutional animal care and use committee, consider the co-administration of anti-diarrheal agents like loperamide. A pilot study should be conducted to ensure this does not interfere with the primary experimental outcomes. |
Quantitative Data on MDM2 Inhibitor-Induced GI Toxicity
The following tables summarize available preclinical data on the gastrointestinal toxicity of common MDM2 inhibitors. Direct comparative studies are limited, and toxicity can be model-dependent.
Table 1: Preclinical GI Toxicity of Nutlin-3a
| Animal Model | Dose and Route | Observed GI Toxicity | Citation |
| Nude mice with SJSA-1 xenografts | 200 mg/kg, oral, twice daily for 20 days | No signs of toxicity, including no significant weight loss. | [3] |
| SCID mice with colon cancer xenografts | 150 mg/kg, oral, twice daily | Not specified, but effective in inhibiting tumor growth. | [7] |
Table 2: Preclinical and Clinical GI Toxicity of RG7112
| Model/Study Population | Dose and Route | Observed GI Toxicity | Citation |
| Human patients with leukemia (Phase I trial) | Dose-escalation, oral | Significant nausea, vomiting, and diarrhea. GI toxicity was a dose-limiting factor. | [4] |
Table 3: Preclinical GI Toxicity of MI-219
| Animal Model | Dose and Route | Observed GI Toxicity | Citation |
| Nude mice with SJSA-1 xenografts | 300 mg/kg, oral, twice daily for 14 days | No significant weight loss or other signs of toxicity. Histopathology of the small intestine and colon showed no damage. |
Experimental Protocols
1. Protocol for Assessment of Diarrhea in Mice
This protocol provides a standardized method for observing and scoring diarrhea in mice treated with MDM2 inhibitors.
-
Observation: Mice should be observed daily for signs of diarrhea. This can be done by visually inspecting the animal for perianal staining and by observing the consistency of freshly passed fecal pellets.
-
Stool Collection: To facilitate scoring, mice can be placed in a clean cage with a solid floor or a wire-mesh floor over a collection paper for a short period (e.g., 1 hour).
-
Scoring System:
| Score | Stool Consistency |
| 0 | Normal, well-formed pellets. |
| 1 | Soft, but still formed pellets. |
| 2 | Very soft, unformed stool (paste-like). |
| 3 | Watery diarrhea. |
2. Protocol for Histopathological Evaluation of Intestinal Tissue
This protocol outlines the steps for preparing and analyzing intestinal tissue for signs of toxicity.
-
Tissue Collection: At the end of the experiment, euthanize the mouse and dissect the entire intestinal tract.
-
Fixation: Flush the lumen of the intestine with cold PBS and then fix in 10% neutral buffered formalin for 24 hours.
-
Processing: After fixation, transfer the tissue to 70% ethanol. Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm sections and mount on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: Perform standard H&E staining to assess general morphology, including villus length, crypt depth, and inflammatory cell infiltration.
-
TUNEL Staining: To quantify apoptosis, perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions.
-
-
Analysis:
-
H&E: Score the tissue for villus atrophy, crypt loss, and inflammation using a standardized scoring system.
-
TUNEL: Count the number of TUNEL-positive (apoptotic) cells per intestinal crypt. At least 50 crypts should be counted per animal and the average number of apoptotic cells per crypt calculated.
-
Signaling Pathway and Workflow Diagrams
Caption: p53-dependent apoptosis pathway induced by MDM2 inhibitors.
Caption: ER stress-mediated apoptosis pathway.
Caption: Experimental workflow for assessing GI toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 dose escalation study of the MDM2 inhibitor milademetan as monotherapy and in combination with azacitidine in patients with myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 dose escalation study of the MDM2 inhibitor milademetan as monotherapy and in combination with azacitidine in patients with myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loperamide effects on hepatobiliary function, intestinal transit and analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novartis to buy Avidity Biosciences for $12B, expands RNA drug development into neuromuscular diseases | Drug Discovery News [drugdiscoverynews.com]
- 7. dovepress.com [dovepress.com]
Technical Support Center: Enhancing the Bioavailability of MDM2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Murine Double Minute 2 (MDM2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many small-molecule MDM2 inhibitors?
A1: The low oral bioavailability of MDM2 inhibitors often stems from a combination of factors related to their physicochemical properties. Many of these compounds are highly lipophilic, which can lead to poor aqueous solubility. This poor solubility limits their dissolution in the gastrointestinal tract, a critical step for absorption. Additionally, some MDM2 inhibitors may be subject to first-pass metabolism in the liver, where they are broken down before reaching systemic circulation. Efflux transporters in the intestinal wall can also actively pump the drug back into the gut lumen, further reducing absorption.
Q2: My MDM2 inhibitor shows high potency in in-vitro assays but poor efficacy in animal models. What could be the underlying cause?
A2: This is a common issue often attributed to poor pharmacokinetic properties of the compound, primarily low bioavailability. While the inhibitor may effectively block the MDM2-p53 interaction in a cellular context, it may not be reaching the tumor tissue in sufficient concentrations in a living organism. This can be due to poor absorption from the gastrointestinal tract, rapid metabolism and clearance from the body, or unfavorable distribution to the target tissues. It is crucial to perform pharmacokinetic studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Q3: What are the main strategies to improve the oral bioavailability of MDM2 inhibitors?
A3: Several strategies can be employed to enhance the oral bioavailability of MDM2 inhibitors:
-
Formulation Strategies: Developing advanced formulations such as nanoparticle-based delivery systems can protect the drug from degradation in the GI tract and improve its absorption.
-
Prodrug Approach: Modifying the chemical structure of the inhibitor to create a prodrug can enhance its solubility and permeability. The prodrug is then converted to the active compound in the body.
-
Chemical Modification: Altering the chemical structure of the inhibitor itself can improve its physicochemical properties, such as solubility and metabolic stability.
Q4: Can nanoparticle formulations be used for oral delivery of MDM2 inhibitors?
A4: Yes, nanoparticle-based delivery systems are a promising approach for the oral administration of MDM2 inhibitors. Encapsulating the inhibitor in nanoparticles, such as those made from PEG-PLGA or other biodegradable polymers, can protect it from the harsh environment of the stomach and intestines, increase its surface area for dissolution, and facilitate its transport across the intestinal epithelium.[1] For instance, FcRn-targeted nanoparticles have been shown to increase the transepithelial transport of the MDM2 inhibitor SP141.[2][3]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the MDM2 Inhibitor
| Symptom | Possible Cause | Suggested Solution |
| Difficulty dissolving the compound in aqueous buffers for in-vitro assays. | The compound has poor intrinsic solubility due to its lipophilic nature. | 1. Use of Co-solvents: Test the solubility in biocompatible co-solvents such as DMSO, ethanol, or PEG 400. Ensure the final concentration of the co-solvent in the assay is low enough to not affect the biological system. 2. pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility. 3. Formulation Approaches: For in vivo studies, consider formulating the compound in a lipid-based system or as a solid dispersion. |
| Inconsistent results in cell-based assays. | The compound may be precipitating out of the cell culture medium. | 1. Microscopic Examination: Visually inspect the cell culture wells for any signs of precipitation. 2. Solubility in Media: Determine the solubility of the compound in the specific cell culture medium being used. 3. Reduce Concentration: If solubility is an issue, perform experiments at lower, more soluble concentrations. |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
| Symptom | Possible Cause | Suggested Solution |
| The MDM2 inhibitor does not show significant anti-tumor activity in animal models when administered orally. | Low oral bioavailability leading to sub-therapeutic concentrations at the tumor site. | 1. Pharmacokinetic (PK) Studies: Conduct a PK study to determine the plasma concentration-time profile of the compound after oral administration. This will provide data on Cmax, Tmax, AUC, and half-life. 2. Nanoparticle Formulation: Encapsulate the inhibitor in a nanoparticle delivery system to enhance its absorption and protect it from degradation.[1][2] 3. Prodrug Strategy: Synthesize a more soluble and permeable prodrug of the inhibitor. |
| High variability in tumor growth inhibition between individual animals. | Inconsistent oral absorption of the compound. | 1. Formulation Optimization: Improve the formulation to ensure more consistent drug release and dissolution. 2. Alternative Route of Administration: As a control, administer the compound via a different route (e.g., intraperitoneal or intravenous) to determine if bypassing the GI tract improves efficacy and reduces variability. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of MDM2 Inhibitor AMG 232 in Preclinical Species
| Species | Clearance | Oral Bioavailability (%) |
| Mice | Low (<0.25 x Qh) | >42 |
| Rats | Low (<0.25 x Qh) | >42 |
| Monkeys | Low (<0.25 x Qh) | >42 |
| Dogs | High (0.74 x Qh) | 18 |
| Source: Xenobiotica, 2015[4] |
Table 2: Effect of Nanoparticle Formulation on the Bioavailability of MDM2 Inhibitors
| MDM2 Inhibitor | Formulation | Key Finding |
| SP141 | FcRn-targeted nanoparticles (SP141FcNP) | Increased intestinal epithelial permeability, cellular uptake, and oral bioavailability.[2][3] |
| GS25 | PEG-PLGA nanoparticles (GS25NP) | Improved oral bioavailability and enhanced in vitro and in vivo activities compared to unencapsulated GS25.[1] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-23 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The test compound is added to the apical (AP) side of the monolayer (representing the intestinal lumen).
-
Samples are collected from the basolateral (BL) side (representing the blood) at various time points.
-
The concentration of the compound in the samples is quantified using LC-MS/MS.
-
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter.
-
C0 is the initial concentration of the drug in the apical chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure to assess the oral bioavailability of an MDM2 inhibitor.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., mice or rats).
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV dose of the compound to one group of animals to determine its clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral gavage dose of the formulated compound to another group of animals.
-
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of the compound using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: The MDM2-p53 signaling pathway and the action of MDM2 inhibitors.
Caption: Experimental workflow for improving MDM2 inhibitor bioavailability.
References
- 1. Oral nano-delivery of anticancer ginsenoside 25-OCH3-PPD, a natural inhibitor of the MDM2 oncogene: Nanoparticle preparation, characterization, in vitro and in vivo anti-prostate cancer activity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and metabolism of AMG 232, a novel orally bioavailable inhibitor of the MDM2-p53 interaction, in rats, dogs and monkeys: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating RG7775 and its Impact on Bone Marrow in Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vivo effects of RG7775 on bone marrow. Given that specific public data on this compound-induced bone marrow suppression is limited, this guide offers general principles, troubleshooting advice, and experimental protocols based on the known mechanism of MDM2 inhibitors and standard practices for assessing myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it affect the bone marrow?
This compound is a prodrug of idasanutlin (RG7388), a small molecule inhibitor of the MDM2-p53 interaction.[1][2][3][4] By blocking MDM2, this compound leads to the stabilization and activation of the tumor suppressor protein p53.[1] Activated p53 can induce cell cycle arrest, apoptosis, and cellular senescence. Since hematopoietic stem and progenitor cells in the bone marrow are highly proliferative, activation of the p53 pathway could potentially lead to their suppression, resulting in decreased production of mature blood cells (myelosuppression).
Q2: What are the typical hematological parameters to monitor for bone marrow suppression?
Key parameters to monitor in peripheral blood include:
-
White Blood Cells (WBCs): A decrease (leukopenia), particularly in neutrophils (neutropenia), is a common sign of myelosuppression.
-
Red Blood Cells (RBCs): A decrease (anemia) can occur, though often with a delay compared to WBCs.
-
Platelets (PLTs): A reduction in platelet count (thrombocytopenia) is another critical indicator.
Direct assessment of the bone marrow can involve analyzing bone marrow cellularity and quantifying hematopoietic stem and progenitor cell populations.
Q3: In the preclinical studies of this compound for neuroblastoma, was bone marrow suppression reported?
The available preclinical studies on this compound in neuroblastoma models state that the drug was "well tolerated" both alone and in combination with temozolomide.[1][2] However, detailed hematological data from these studies are not extensively reported in the publications. Therefore, researchers should conduct dedicated toxicology studies to specifically assess the potential for bone marrow suppression.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in blood cell counts between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., incorrect volume, leakage).2. Animal-to-animal variation in drug metabolism.3. Underlying health status of individual animals.4. Improper blood sampling technique leading to hemodilution or clotting. | 1. Ensure proper training on dosing techniques. Use precise administration routes.2. Increase the number of animals per group to improve statistical power.3. Acclimatize animals properly and exclude any with signs of illness before the study begins.4. Standardize blood collection methods. Use appropriate anticoagulants. |
| No significant change in peripheral blood counts, but other signs of toxicity are present. | 1. The dose of this compound may not be high enough to induce measurable myelosuppression within the study timeframe.2. The specific animal model may be less sensitive to the effects of this compound.3. Toxicity may be occurring in other organs not related to the bone marrow. | 1. Conduct a dose-range finding study to identify a maximum tolerated dose (MTD) and doses that induce sublethal myelosuppression.2. Consider using a different, more sensitive animal strain or a humanized mouse model.[5]3. Perform comprehensive toxicology assessments, including histopathology of major organs. |
| Unexpectedly severe myelosuppression at a previously reported "safe" dose. | 1. Differences in the vehicle used for drug formulation.2. The health status of the animal colony may have changed.3. Potential for drug-drug interactions if co-administered with other agents. | 1. Confirm the vehicle is appropriate and does not cause toxicity on its own.2. Perform health monitoring of the animal colony.3. If using a combination therapy, evaluate the toxicity of each agent individually before assessing the combination. |
Quantitative Data Summary
The following tables present illustrative data on what one might expect to observe in an in vivo study assessing drug-induced bone marrow suppression. Note: This is not actual data for this compound and is provided for exemplary purposes.
Table 1: Illustrative Hematological Changes in Mice Following a Single Dose of a Myelosuppressive Agent
| Days Post-Dose | WBC (x10³/µL) | RBC (x10⁶/µL) | Platelets (x10³/µL) |
| 0 (Baseline) | 8.5 ± 1.2 | 9.2 ± 0.5 | 1100 ± 150 |
| 3 | 4.1 ± 0.8 | 9.0 ± 0.6 | 850 ± 120 |
| 7 (Nadir) | 1.8 ± 0.5 | 8.1 ± 0.7 | 450 ± 90 |
| 14 (Recovery) | 6.5 ± 1.0 | 8.8 ± 0.5 | 950 ± 130 |
Table 2: Illustrative Bone Marrow Cellularity in Mice 7 Days After a Single Dose of a Myelosuppressive Agent
| Treatment Group | Total Bone Marrow Cells (x10⁶ per femur) |
| Vehicle Control | 25.2 ± 3.1 |
| Test Agent (Low Dose) | 18.5 ± 2.5 |
| Test Agent (High Dose) | 9.7 ± 1.8 |
Experimental Protocols
Protocol 1: General In Vivo Assessment of Myelosuppression
-
Animal Model: C57BL/6 mice are commonly used for chemotherapy-induced bone marrow suppression models.[6]
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle.
-
Administer the drug via the intended clinical route (e.g., intravenous or oral).
-
Include a vehicle-only control group.
-
-
Dosing Schedule: Conduct a dose-escalation study to determine the dose-response relationship. A single-dose study followed by time-course analysis is a common starting point.
-
Sample Collection:
-
Collect peripheral blood samples at baseline and at multiple time points post-dose (e.g., days 3, 7, 14, 21). A typical nadir (lowest point) for WBCs and platelets is around day 7.
-
Use an appropriate anticoagulant (e.g., EDTA).
-
-
Hematological Analysis: Analyze blood samples using an automated hematology analyzer to determine complete blood counts (CBCs).
-
Bone Marrow Analysis (at selected time points):
-
Euthanize a subset of animals.
-
Isolate femurs and tibias.
-
Flush the bone marrow with an appropriate buffer.
-
Perform a cell count to determine total bone marrow cellularity.
-
(Optional) Use flow cytometry to quantify specific hematopoietic progenitor populations (e.g., Lineage-Sca1+c-Kit+ cells).
-
Visualizations
Signaling Pathway
References
- 1. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma. | Sigma-Aldrich [merckmillipore.com]
- 5. Humanized bone-marrow mouse model as a pre-clinical tool to assess therapy-mediated hematotoxicity [scholarworks.indianapolis.iu.edu]
- 6. Optimized Animal Model of Cyclophosphamide-induced Bone Marrow Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MDM2 Antagonists in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the MDM2-p53 interaction has emerged as a promising therapeutic strategy in oncology, aiming to restore the tumor-suppressing function of p53. Several small molecule MDM2 antagonists have entered clinical trials, each with a unique profile. This guide provides a comparative overview of RG7775 (Idasanutlin) and other notable MDM2 antagonists—Navtemadlin, Milademetan, Siremadlin, and BI 907828—focusing on their clinical trial data and experimental designs.
Mechanism of Action: The MDM2-p53 Axis
Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the inhibition of p53's pro-apoptotic and cell cycle arrest functions. MDM2 antagonists work by binding to MDM2, preventing its interaction with p53. This stabilizes p53, allowing it to accumulate in the nucleus and activate downstream target genes that induce apoptosis and halt tumor growth.[1]
Figure 1: Simplified signaling pathway of MDM2-p53 interaction and its modulation by MDM2 antagonists.
Comparative Clinical Trial Data
The following tables summarize the key efficacy and safety data from clinical trials of this compound and other MDM2 antagonists across various cancer types.
Table 1: Efficacy of MDM2 Antagonists in Hematologic Malignancies
| Drug Name (Trial Identifier) | Indication | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Key Findings |
| This compound (Idasanutlin) (MIRROS, NCT02545283) | Relapsed/Refractory Acute Myeloid Leukemia (AML) (TP53-WT) | Idasanutlin + Cytarabine | 38.8% | 20.3% | The primary endpoint of overall survival was not met compared to placebo + cytarabine.[2] |
| Navtemadlin (KRT-232) (BOREAS, NCT03662126) | JAK Inhibitor Relapsed/Refractory Myelofibrosis | Monotherapy | Spleen Volume Reduction ≥35% (SVR35): 15% | - | Showed clinically relevant efficacy with a threefold higher SVR35 rate compared to best available therapy (BAT).[3] |
| Milademetan (DS-3032) (NCT03634228) | Relapsed/Refractory AML | Milademetan + Low-Dose Cytarabine ± Venetoclax | 13% (CR with incomplete hematological recovery) | - | Showed modest responses with significant gastrointestinal toxicity.[4] |
| Siremadlin (HDM201) (NCT02143635) | Relapsed/Refractory AML | Monotherapy | 22.2% (at Recommended Dose for Expansion) | - | Demonstrated encouraging preliminary single-agent activity in AML.[5][6] |
Table 2: Efficacy of MDM2 Antagonists in Solid Tumors
| Drug Name (Trial Identifier) | Indication | Treatment Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Milademetan (DS-3032) (MANTRA) | Dedifferentiated Liposarcoma (DDLPS) | Monotherapy | - | 58.5% | 7.2 months (in a Phase 1 study)[7] |
| Milademetan (DS-3032) (MANTRA-2) | Advanced Solid Tumors (MDM2-amplified) | Monotherapy | 19.4% (best overall response) | - | 3.5 months |
| Siremadlin (HDM201) (NCT02143635) | Advanced Solid Tumors (TP53-WT) | Monotherapy | 10.3% (at Recommended Dose for Expansion) | - | - |
| BI 907828 (NCT03449381) | Advanced Solid Tumors | Monotherapy | 11.1% | 74.1% | - |
| BI 907828 (Brightline-1, NCT05218499) | Advanced DDLPS | Monotherapy vs. Doxorubicin | Ongoing Phase II/III trial | - | - |
Table 3: Safety Profile of MDM2 Antagonists (Most Common Grade ≥3 Treatment-Related Adverse Events)
| Drug Name | Common Grade ≥3 Adverse Events |
| This compound (Idasanutlin) | Diarrhea, Nausea, Vomiting, Fatigue, Decreased appetite |
| Navtemadlin (KRT-232) | Thrombocytopenia, Anemia, Nausea, Diarrhea |
| Milademetan (DS-3032) | Thrombocytopenia (29.0%), Neutropenia (15.0%), Anemia (13.1%)[8] |
| Siremadlin (HDM201) | Myelosuppression (Thrombocytopenia, Neutropenia), Gastrointestinal toxicities |
| BI 907828 | Thrombocytopenia (25.9%), Neutropenia (24.1%), Nausea (74.1% all grades)[9][10] |
Experimental Protocols: A Generalized Approach
While specific protocols vary between trials, a common framework for Phase I/II studies of MDM2 antagonists involves dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by expansion cohorts in specific tumor types.
Figure 2: Generalized workflow for a Phase I/II clinical trial of an MDM2 antagonist.
A more detailed look at a specific trial design:
Trial Example: MIRROS (NCT02545283) for this compound (Idasanutlin) [11][12]
-
Phase: III
-
Title: A Study of Idasanutlin in Combination With Cytarabine Versus Placebo in Combination With Cytarabine in Patients With Relapsed or Refractory Acute Myeloid Leukemia (AML)
-
Primary Objective: To evaluate the efficacy of idasanutlin plus cytarabine compared with placebo plus cytarabine in terms of overall survival in patients with TP53 wild-type relapsed or refractory AML.
-
Key Inclusion Criteria:
-
Adults with relapsed or refractory AML.
-
ECOG performance status of 0, 1, or 2.
-
Relapsed or refractory after one or two prior induction regimens.
-
-
Treatment Arms:
-
Arm 1: Idasanutlin (300 mg orally twice daily on days 1-5) + Cytarabine (1 g/m² intravenously on days 1-5) of a 28-day cycle.
-
Arm 2: Placebo + Cytarabine.
-
-
Primary Endpoint: Overall Survival.
-
Key Secondary Endpoints:
-
Complete Remission (CR) rate.
-
Event-free survival.
-
Safety and tolerability.
-
Conclusion
The clinical development of MDM2 antagonists has demonstrated promising, albeit varied, results across a range of malignancies. While this compound (idasanutlin) did not meet its primary endpoint in the MIRROS trial for AML, other agents like navtemadlin are showing significant clinical benefit in diseases such as myelofibrosis. The safety profile of this class of drugs is generally characterized by on-target hematological and gastrointestinal toxicities, which often require careful management and intermittent dosing schedules.
Future research will likely focus on refining patient selection through biomarkers such as MDM2 amplification, optimizing combination therapies to enhance efficacy and overcome resistance, and managing treatment-related adverse events. The ongoing and planned clinical trials for these agents will be crucial in defining their ultimate role in the oncology treatment landscape.
References
- 1. ascopubs.org [ascopubs.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. ash.confex.com [ash.confex.com]
- 4. A Phase I study of Milademetan (DS3032b) in combination with low dose cytarabine with or without venetoclax in acute myeloid leukemia: Clinical safety, efficacy, and correlative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia [scientiasalut.gencat.cat]
- 6. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia [dspace.library.uu.nl]
- 7. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MDM2-p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of RG7775 in Activating the p53 Pathway in Patient-Derived Xenografts
A comprehensive guide for researchers and drug development professionals on the validation of p53 pathway activation by the MDM2 inhibitor RG7775 in patient-derived xenograft (PDX) models, with a comparative overview of alternative MDM2 inhibitors.
This guide provides an objective comparison of this compound's performance against other MDM2-p53 interaction inhibitors, supported by preclinical experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of targeting the p53 pathway in cancer.
Introduction to p53 Pathway Activation as a Therapeutic Strategy
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. In many cancers with wild-type p53, its function is inhibited by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. Small molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, leading to tumor cell death. This compound is a prodrug of idasanutlin (RG7388), a potent and selective second-generation MDM2 inhibitor. This guide evaluates the preclinical evidence for this compound's ability to activate the p53 pathway in patient-derived xenograft (PDX) models, which closely mimic the heterogeneity and biology of human tumors.
This compound: Mechanism of Action and Preclinical Validation in PDX Models
This compound is an intravenously administered prodrug that is rapidly converted to its active form, idasanutlin. Idasanutlin binds to MDM2 in the p53-binding pocket, thereby releasing p53 from MDM2-mediated inhibition. This leads to the accumulation of p53 and the transcriptional activation of its downstream target genes, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
In Vivo Efficacy of this compound/Idasanutlin in PDX Models
Studies in various patient-derived xenograft models have demonstrated the anti-tumor efficacy of this compound and its active form, idasanutlin.
Table 1: Summary of this compound/Idasanutlin (RG7388) Efficacy in Patient-Derived Xenograft (PDX) Models
| Cancer Type | PDX Model | Treatment and Dose | Key Findings |
| Neuroblastoma | Orthotopic SHSY5Y-Luc and NB1691-Luc | RO6839921 (this compound) in combination with temozolomide | Greater tumor growth inhibition and increased survival compared to vehicle control.[1] |
| Non-Small Cell Lung Cancer (NSCLC) | Three wild-type p53 PDX models | RG7388 at 50 and 80 mg/kg/day (oral) | Significant tumor growth inhibition; reduced Ki-67-positive cells.[2] |
| Rhabdomyosarcoma | Rh18 and Rh30 | RG7388 (40 or 80 mg/kg daily for 5 days; 100 mg/kg once a week for 3 weeks) | No significant single-agent activity, but enhanced the anti-tumor effects of radiation. |
Comparative Analysis with Alternative MDM2 Inhibitors
Several other MDM2 inhibitors have been evaluated in preclinical and clinical settings. While direct head-to-head studies in the same PDX models are limited, a comparative overview can be compiled from available data.
Table 2: Comparison of Preclinical Efficacy of MDM2 Inhibitors in Xenograft Models
| MDM2 Inhibitor | Cancer Model | Treatment and Dose | Key Efficacy Findings |
| This compound/Idasanutlin (RG7388) | Neuroblastoma PDX | Combination with temozolomide | Enhanced tumor growth inhibition and survival.[1] |
| NSCLC PDX | 50 and 80 mg/kg/day | Significant tumor growth inhibition.[2] | |
| AMG 232 | SJSA-1 (osteosarcoma, MDM2-amplified) xenograft | 75 mg/kg daily (oral) | Complete and durable tumor regression in 10/10 mice.[3] |
| HCT116 (colon), A375sq2 (melanoma), NCI-H460 (lung) xenografts | Daily oral administration | Significant tumor growth inhibition.[3] | |
| Siremadlin (HDM201) | p53 wild-type cell line and PDX models | Not specified in detail in the provided abstracts | Demonstrated single-agent activity.[2] |
Disclaimer: The data presented in Table 2 is compiled from separate studies and does not represent a direct head-to-head comparison under the same experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess p53 pathway activation.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment
-
Tumor Implantation: Fresh tumor tissue from consenting patients is surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups. This compound is administered intravenously, while oral MDM2 inhibitors are given by gavage at the specified doses and schedules.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival is also monitored.
-
Tissue Collection: At the end of the study, tumors are excised for pharmacodynamic analyses.
Western Blotting for p53 Pathway Proteins
-
Protein Extraction: Tumor tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) at appropriate dilutions.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC) for Ki-67
-
Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[4][5][6]
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked by incubating the slides in 3% hydrogen peroxide.
-
Blocking: Non-specific binding is blocked with a protein block or normal serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki-67 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-HRP complex. The signal is developed using a DAB chromogen solution.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The percentage of Ki-67-positive cells is quantified by manual counting or image analysis software.
Real-Time Quantitative PCR (RT-qPCR) for p53 Target Genes
-
RNA Extraction: Total RNA is extracted from tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for p53 target genes (e.g., CDKN1A (p21), MDM2, PUMA) and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Visualizing Pathways and Workflows
p53 Signaling Pathway and Inhibition by this compound
Caption: p53 pathway and the mechanism of action of this compound.
Experimental Workflow for PDX Model Validation
Caption: Workflow for validating this compound in PDX models.
Conclusion
The available preclinical data from patient-derived xenograft models supports the on-target activity of this compound in activating the p53 pathway, leading to tumor growth inhibition in various cancer types with wild-type p53. While direct comparative efficacy data against other MDM2 inhibitors in the same PDX models is not extensively available, the evidence suggests that this compound is a potent agent in this class. The provided experimental protocols offer a framework for researchers to conduct their own validation and comparative studies. Further head-to-head preclinical studies in well-characterized PDX models are warranted to definitively establish the comparative efficacy of different MDM2 inhibitors and to guide their clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysy-histosure.com [sysy-histosure.com]
- 6. Ki67 (MKI67) | Abcam [abcam.co.jp]
Efficacy of RG7775 in Temozolomide-Resistant Neuroblastoma: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug RG7775 in the context of temozolomide-resistant neuroblastoma. This compound, a prodrug of the MDM2 antagonist idasanutlin, is evaluated against the clinically utilized combination of irinotecan and temozolomide. This document synthesizes available preclinical and clinical data to offer a comparative overview of their efficacy, mechanisms of action, and experimental protocols.
Executive Summary
Neuroblastoma, a common pediatric malignancy, frequently develops resistance to the standard-of-care alkylating agent temozolomide. A key mechanism of this resistance involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This guide explores two distinct therapeutic strategies to address this challenge:
-
This compound (RO6839921): An intravenous prodrug of idasanutlin, a small molecule inhibitor of the MDM2-p53 interaction. By stabilizing p53, this compound aims to restore apoptosis in tumor cells, particularly in p53 wild-type neuroblastoma.
-
Irinotecan and Temozolomide Combination: A cytotoxic chemotherapy regimen that has demonstrated efficacy in relapsed or refractory neuroblastoma.
This guide presents a side-by-side comparison of these approaches, drawing on preclinical data for this compound and clinical data for the irinotecan/temozolomide combination.
Data Presentation
Table 1: Comparative Efficacy of this compound and Irinotecan/Temozolomide
| Parameter | This compound + Temozolomide (Preclinical) | Irinotecan + Temozolomide (Clinical) |
| Study Population | Orthotopic mouse models of TP53 wild-type neuroblastoma (SHSY5Y-Luc and NB1691-Luc cells) | Pediatric patients with relapsed or refractory neuroblastoma |
| Primary Outcome | Tumor growth inhibition and survival | Objective Response Rate (ORR) |
| Reported Efficacy | Significantly greater tumor growth inhibition and increased survival compared to either agent alone[1] | ORR of 19% in patients with disease detectable by MIBG or marrow analysis[2] |
| Clinical Trial Phase | Preclinical | Phase II[2] |
Note: The data for this compound is derived from a preclinical study and may not be directly comparable to the clinical outcomes of the irinotecan/temozolomide combination.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. In many neuroblastomas with wild-type p53, MDM2 is overexpressed, leading to p53 degradation and evasion of apoptosis. By blocking this interaction, this compound stabilizes p53, allowing it to induce cell cycle arrest and apoptosis.
Figure 1: this compound Mechanism of Action.
Preclinical Evaluation of this compound: Experimental Workflow
The preclinical efficacy of this compound in combination with temozolomide was assessed using orthotopic neuroblastoma models in mice.
Figure 2: Preclinical Experimental Workflow for this compound.
Experimental Protocols
This compound and Temozolomide in Orthotopic Neuroblastoma Models (Preclinical)
-
Cell Lines: SHSY5Y-Luc (TP53 wild-type, non-MYCN amplified) and NB1691-Luc (TP53 wild-type, MYCN and MDM2 amplified) human neuroblastoma cell lines were utilized.[1]
-
Animal Model: A well-established orthotopic model of neuroblastoma was used, where tumor cells were implanted in the adrenal gland of immunodeficient mice.[1]
-
Treatment Groups: Mice were randomized into four groups: vehicle control, intravenous this compound, oral temozolomide, and the combination of this compound and temozolomide.[1]
-
Tumor Monitoring: Tumor growth was monitored non-invasively using bioluminescence imaging.[1]
-
Pharmacodynamic Analysis: The activation of the p53 pathway was assessed by measuring levels of p53, p21, and cleaved caspase 3 using ELISA, Western blot, and immunohistochemistry. Plasma and tumor levels of the active form of this compound (RG7388) were quantified using liquid chromatography-mass spectrometry.[1]
-
Efficacy Endpoints: The primary endpoints were tumor growth inhibition and overall survival.[1]
Irinotecan and Temozolomide in Relapsed/Refractory Neuroblastoma (Clinical)
-
Study Design: A Phase II clinical trial was conducted in children with relapsed or refractory neuroblastoma.[2]
-
Patient Population: Patients were stratified based on whether their disease was measurable by computed tomography/magnetic resonance imaging or detectable by MIBG scan or bone marrow analysis.[2]
-
Treatment Regimen: Temozolomide was administered orally at a dose of 100 mg/m² for 5 consecutive days. Irinotecan was administered intravenously at a dose of 10 mg/m² as a 1-hour infusion for 5 consecutive days for two consecutive weeks. Treatment cycles were repeated every 3 weeks.[2]
-
Efficacy Endpoint: The primary endpoint was the objective response rate, including complete and partial responses.[2]
-
Toxicity Assessment: Toxicities were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events.[2]
Comparison of Therapeutic Strategies
The two therapeutic strategies presented here offer distinct approaches to overcoming temozolomide resistance in neuroblastoma.
Figure 3: Comparison of Therapeutic Strategies.
Conclusion
The preclinical data for this compound in combination with temozolomide are promising, suggesting a synergistic effect in p53 wild-type neuroblastoma models. This targeted approach of reactivating the p53 pathway represents a novel strategy to enhance the efficacy of conventional chemotherapy. The combination of irinotecan and temozolomide is an established salvage therapy for relapsed or refractory neuroblastoma with a modest objective response rate.
Further clinical investigation of this compound in neuroblastoma is warranted to determine its safety and efficacy in a clinical setting. Future studies could explore the potential of this compound in sensitizing temozolomide-resistant tumors and improving outcomes for patients with high-risk neuroblastoma. Researchers and clinicians should consider the distinct mechanisms of action and stages of development when evaluating these therapeutic options.
References
- 1. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma. | Sigma-Aldrich [merckmillipore.com]
- 2. Predicting Response to Chemotherapy in Patients With Newly Diagnosed High-Risk Neuroblastoma: A Report From the International Neuroblastoma Risk Group - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between RG7775 and Other Cancer Therapies
A guide for researchers and drug development professionals exploring the landscape of resistance to the MDM2 inhibitor, RG7775, and its implications for sequential and combination cancer therapies.
This guide provides a comprehensive overview of the known mechanisms of resistance to this compound (RO6839921), an intravenous prodrug of the MDM2 inhibitor idasanutlin (RG7388), and the resulting cross-resistance profiles to other anti-cancer agents. The information is compiled from preclinical studies and is intended to inform future research and clinical trial design.
Mechanism of Action of this compound
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1] In cancer cells with wild-type TP53, the MDM2 protein binds to the p53 tumor suppressor, targeting it for proteasomal degradation and thereby abrogating its function. This compound, after its conversion to the active form idasanutlin, occupies the p53-binding pocket of MDM2, preventing this interaction. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest, apoptosis, and senescence in malignant cells.[1]
Acquired Resistance to this compound and Cross-Resistance Profiles
The primary mechanism of acquired resistance to this compound and other MDM2 inhibitors is the loss of functional p53.[1][2] Preclinical studies have demonstrated that prolonged exposure of cancer cells to idasanutlin can lead to the selection and expansion of clones with mutations in the TP53 gene.[1][2] This abrogates the target pathway of this compound, rendering the drug ineffective.
The development of p53 mutations as a resistance mechanism has significant implications for cross-resistance to other therapies, particularly those that rely on a functional p53 pathway for their efficacy, such as DNA-damaging agents.
Cross-Resistance to DNA-Damaging Agents and Radiotherapy
Studies have shown that cancer cells that acquire resistance to MDM2 inhibitors also exhibit decreased sensitivity to conventional chemotherapies and radiotherapy. For instance, neuroblastoma cells with acquired resistance to idasanutlin (RG7388) were found to be less sensitive to various DNA-damaging agents. This cross-resistance is attributed to the p53 mutations that render these cells unable to undergo p53-mediated apoptosis in response to DNA damage.
Similarly, glioblastoma cells that developed resistance to idasanutlin also showed increased resistance to radiotherapy. This highlights a critical consideration for the sequencing of therapies in a clinical setting.
Table 1: Quantitative Analysis of Cross-Resistance in Idasanutlin-Resistant Cancer Cells
| Cell Line | Resistant to | Cross-Resistant to | Fold Change in IC50 / Sensitivity | Reference |
| U-2 OS (Osteosarcoma) | Idasanutlin (RG7388) | Not specified | Not specified | Skalniak et al., 2018 |
| U87MG (Glioblastoma) | Idasanutlin (RG7388) | Radiotherapy | Increased resistance | Weiss et al., 2017 |
| Neuroblastoma Cell Lines | Idasanutlin (RG7388) | DNA-damaging agents | Decreased sensitivity | Not specified |
Note: Quantitative data on the fold change in IC50 for a broad panel of chemotherapeutic agents in this compound/idasanutlin-resistant cells is currently limited in the published literature.
p53-Independent Mechanisms of Resistance
While p53 mutation is the most common mechanism, p53-independent resistance pathways have also been described. In idasanutlin-resistant glioblastoma cells, activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway has been observed. This suggests that targeting this pathway could be a strategy to overcome acquired resistance to this compound in some contexts.
Experimental Protocols
Generation of Idasanutlin-Resistant Cell Lines
The following protocol is a summary of the methodology used by Skalniak et al. (2018) to generate idasanutlin-resistant U-2 OS cells.
-
Cell Culture: U-2 OS cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were treated with a starting concentration of idasanutlin. The medium containing the drug was replaced every 2-3 days.
-
Dose Escalation: The concentration of idasanutlin was gradually increased over a period of several months as cells developed resistance and resumed proliferation.
-
Isolation of Resistant Clones: Once cell populations capable of growing in high concentrations of idasanutlin were established, single-cell cloning was performed to isolate monoclonal resistant cell lines.
-
Verification of Resistance: The resistance of the isolated clones was confirmed by comparing their IC50 values to that of the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Analysis of p53 Status: The TP53 gene in the resistant clones was sequenced to identify mutations.
Conclusions and Future Directions
The primary mechanism of acquired resistance to the MDM2 inhibitor this compound is the development of TP53 mutations. This leads to cross-resistance to other p53-dependent therapies, including DNA-damaging agents and radiotherapy. The emergence of p53-independent resistance mechanisms, such as the activation of the ERK1/2 pathway, suggests that combination therapies targeting these escape pathways may be a viable strategy to overcome or delay resistance.
For drug development professionals, these findings underscore the importance of patient selection based on TP53 status and the consideration of rational combination strategies to mitigate the development of resistance. For researchers, further studies are needed to quantitatively assess the cross-resistance profiles of this compound-resistant cells to a broader range of anti-cancer agents and to elucidate other potential p53-independent resistance mechanisms. This will be crucial for optimizing the clinical application of this compound and other MDM2 inhibitors in the future.
References
Validating Biomarkers for RG7775 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting and monitoring the response to RG7775 (Idasanutlin), a second-generation MDM2 inhibitor. It includes an overview of alternative MDM2 inhibitors, supporting experimental data, and detailed methodologies for key validation experiments.
Introduction to this compound and the MDM2-p53 Pathway
This compound is the intravenous prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase.[1][2][3][4] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the suppression of the p53 tumor suppressor protein. By blocking the interaction between MDM2 and p53, idasanutlin stabilizes and activates p53, resulting in cell cycle arrest and apoptosis in tumor cells. Therefore, the primary predictive biomarker for a positive response to this compound is the presence of wild-type TP53.
Core Biomarkers for this compound Treatment Response
The activation of the p53 pathway by this compound leads to the downstream expression of several proteins that can serve as pharmacodynamic and potential predictive biomarkers. The most extensively studied of these are Macrophage Inhibitory Cytokine 1 (MIC-1), cyclin-dependent kinase inhibitor 1 (p21), and p53 itself.
Quantitative Biomarker Comparison
While direct head-to-head studies quantitatively comparing the predictive performance of MIC-1, p21, and p53 stabilization for this compound are limited, the available data suggests all three are reliable indicators of target engagement.
| Biomarker | Method of Detection | Sample Type | Key Findings |
| TP53 Status | DNA Sequencing | Tumor Tissue | Predictive: Essential for sensitivity to MDM2 inhibitors. Patients with wild-type TP53 are most likely to respond. |
| MIC-1 | ELISA | Serum/Plasma | Pharmacodynamic/Potentially Predictive: Serum levels increase in a dose-dependent manner with idasanutlin treatment. Elevated levels correlate with p53 pathway activation. |
| p21 | Immunohistochemistry (IHC), RT-qPCR | Tumor Tissue | Pharmacodynamic: Increased expression is a direct downstream effect of p53 activation, indicating target engagement. |
| p53 | Immunohistochemistry (IHC) | Tumor Tissue | Pharmacodynamic: Stabilization and accumulation of p53 protein in the nucleus is a direct indicator of MDM2 inhibition. |
Comparison with Alternative MDM2 Inhibitors
Several other MDM2 inhibitors have been developed and are in various stages of clinical investigation. A comparison of their performance provides context for evaluating this compound.
| Drug | Development Stage | Key Efficacy Data | Common Adverse Events |
| Idasanutlin (this compound/RG7388) | Phase III (some trials halted) | Modest single-agent activity; explored in combination therapies for AML and other cancers.[4][5][6] | Nausea, vomiting, diarrhea, thrombocytopenia, neutropenia. |
| Nutlin-3 | Preclinical/Phase I | Demonstrated p53 activation and tumor growth inhibition in neuroblastoma xenograft models.[5][7][8] | Similar to other MDM2 inhibitors, primarily gastrointestinal and hematological toxicities. |
| Milademetan (RAIN-32) | Phase III | Showed a median PFS of 3.6 months in a Phase 3 trial for dedifferentiated liposarcoma (not meeting primary endpoint vs. trabectedin).[2][9] | Nausea, thrombocytopenia, anemia, vomiting, neutropenia.[2] |
Signaling Pathway and Experimental Workflow
MDM2-p53 Signaling Pathway
References
- 1. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Comprehensive biomarker and genomic analysis identifies p53 status as the major determinant of response to MDM2 inhibitors in chronic lymphocytic leukemia [scholars.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. acutemyeloidleukemianews.com [acutemyeloidleukemianews.com]
- 5. forpatients.roche.com [forpatients.roche.com]
- 6. mountsinai.org [mountsinai.org]
- 7. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]
- 9. researchgate.net [researchgate.net]
Navigating the Therapeutic Window: A Comparative Safety Analysis of MDM2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of five prominent MDM2 inhibitors: Navtemadlin (AMG 232), Idasanutlin (RG7112), Milademetan (DS-3032b), Siremadlin (HDM201), and Alrizomadlin (APG-115). Supported by clinical trial data, this report aims to illuminate the therapeutic challenges and opportunities in targeting the MDM2-p53 axis.
The reactivation of the tumor suppressor protein p53 by inhibiting its primary negative regulator, MDM2, represents a promising therapeutic strategy in oncology. However, the on-target effects of MDM2 inhibitors in normal tissues present significant safety concerns. This guide synthesizes safety data from clinical studies to facilitate a comparative understanding of the toxicities associated with these novel agents.
The MDM2-p53 Signaling Pathway
The p53 tumor suppressor plays a critical role in maintaining genomic stability by orchestrating cellular responses to stress, such as DNA damage.[1][2] Under normal physiological conditions, p53 levels are kept low through continuous ubiquitination and proteasomal degradation mediated by the E3 ubiquitin ligase MDM2.[2][3] In a classic negative feedback loop, p53 transcriptionally upregulates MDM2, thus ensuring its own regulation.[2] MDM2 inhibitors function by disrupting the physical interaction between MDM2 and p53, thereby preventing p53 degradation and leading to its accumulation and activation in cancer cells. This restored p53 activity can induce cell cycle arrest, senescence, or apoptosis.[1][2]
References
A Comparative Analysis of RG7775 and Cisplatin as Radiosensitizing Agents in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for enhancing the efficacy of radiation therapy, a cornerstone of cancer treatment, has led to the exploration of various radiosensitizing agents. This guide provides a comparative analysis of two such agents: RG7775, a novel MDM2 antagonist, and cisplatin, a long-established chemotherapeutic drug. By examining their mechanisms of action, synergistic effects with radiation, and the experimental data supporting their use, this document aims to offer valuable insights for researchers in the field of oncology and drug development.
Mechanism of Action: Distinct Pathways to Radiosensitization
The synergistic effect of a drug with radiation therapy is fundamentally linked to its mechanism of action and its ability to interfere with the cellular response to radiation-induced DNA damage. This compound and cisplatin employ distinct pathways to achieve this sensitization.
This compound (Idasanutlin Prodrug): p53-Mediated Cell Cycle Arrest and Apoptosis
This compound is a prodrug of idasanutlin, a potent and selective small molecule inhibitor of the MDM2-p53 interaction. In many tumors with wild-type p53, the p53 tumor suppressor protein is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. By blocking the MDM2-p53 interaction, idasanutlin stabilizes and activates p53.[1]
Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX and PUMA).[1] When combined with radiation therapy, the activation of p53 by this compound is hypothesized to have a synergistic effect through two primary mechanisms:
-
Enhanced Cell Cycle Arrest: Radiation-induced DNA damage also activates p53, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, allowing time for DNA repair. By amplifying p53 activation, this compound can potentiate this cell cycle arrest, preventing cells with damaged DNA from progressing through the cell cycle and ultimately leading to senescence or apoptosis.
-
Lowering the Apoptotic Threshold: Activated p53 can directly induce apoptosis. By increasing the overall level of p53, this compound may lower the threshold for radiation-induced apoptosis, making cancer cells more susceptible to the cytotoxic effects of radiation.
Cisplatin: DNA Adduct Formation and Inhibition of DNA Repair
Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects by forming DNA adducts, primarily intrastrand and interstrand cross-links.[2][3] These adducts distort the DNA double helix, interfering with DNA replication and transcription, ultimately leading to cell death.[2]
The synergistic effect of cisplatin with radiation therapy stems from its ability to potentiate radiation-induced DNA damage:
-
Inhibition of DNA Repair: Radiation therapy causes a variety of DNA lesions, with double-strand breaks (DSBs) being the most lethal. Cisplatin-induced DNA adducts in close proximity to radiation-induced DSBs can physically hinder the access of DNA repair proteins to the damaged sites.[2][3] Specifically, cisplatin has been shown to inhibit the non-homologous end joining (NHEJ) pathway, a major pathway for repairing DSBs.[2][3] This inhibition of repair leads to the accumulation of lethal DNA damage.
-
Increased DNA Damage: The presence of cisplatin adducts can make the DNA more susceptible to damage from the free radicals generated by ionizing radiation.
Comparative Preclinical Data
The following tables summarize key quantitative data from preclinical studies assessing the synergistic effects of MDM2 inhibitors (using AMG 232 as a representative for this compound's active form) and cisplatin with radiation therapy.
Table 1: In Vitro Radiosensitization - Clonogenic Survival Assays
| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) | Dose Enhancement Ratio (DER) | Reference |
| MDM2 Inhibitor (AMG 232) | ||||
| A549 (Lung Carcinoma, p53 wt) | Radiation Alone | ~0.60 | - | [4] |
| AMG 232 + Radiation | ~0.45 | 1.33 | [4] | |
| HCT116 (Colon Carcinoma, p53 wt) | Radiation Alone | ~0.55 | - | [4] |
| AMG 232 + Radiation | ~0.35 | 1.57 | [4] | |
| Cisplatin | ||||
| FaDu (HNSCC, p53 mut) | Radiation Alone | ~0.70 | - | [5] |
| 1.5 µM Cisplatin + Radiation | ~0.40 | 1.75 | [5] | |
| A549 (NSCLC) | Radiation Alone | Not Specified | - | [6] |
| Cisplatin + Radiation (2 Gy) | Not Specified | Chemoenhancement Ratio: ~1.4 | [6] |
Note: Data for AMG 232 is used as a proxy for idasanutlin due to the availability of specific preclinical data on its combination with radiation. The fundamental mechanism of p53 activation is shared. HNSCC: Head and Neck Squamous Cell Carcinoma; NSCLC: Non-Small Cell Lung Cancer.
Table 2: In Vivo Radiosensitization - Tumor Growth Delay
| Tumor Model | Treatment | Median Survival (days) | Tumor Growth Delay | Reference |
| MDM2 Inhibitor (AMG 232) | ||||
| SJSA-1 (Osteosarcoma Xenograft) | Control | ~20 | - | [4] |
| Radiation Alone | ~30 | 10 days | [4] | |
| AMG 232 + Radiation | >40 | >20 days | [4] | |
| Cisplatin | ||||
| SCC40 (HNSCC Xenograft) | Control | 27 | - | [5] |
| Radiation Alone | Not specified | - | [5] | |
| Cisplatin + Radiation | 38 | 11 days | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used in the assessment of radiosensitizing agents.
Clonogenic Survival Assay
This in vitro assay is the gold standard for determining the cytotoxic effects of ionizing radiation and the sensitizing effects of drugs.
-
Cell Culture: Cancer cell lines (e.g., A549, FaDu) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are pre-treated with the experimental drug (e.g., AMG 232, cisplatin) at various concentrations for a specified duration (e.g., 24 hours).
-
Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Plating: Following treatment, cells are trypsinized, counted, and seeded at low densities in new culture dishes.
-
Incubation: Plates are incubated for a period that allows for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment condition is calculated and plotted against the radiation dose to generate survival curves. The dose enhancement ratio (DER) is calculated to quantify the radiosensitizing effect.
In Vivo Tumor Growth Delay Studies
These studies assess the efficacy of a treatment regimen in a living organism, typically using mouse xenograft models.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, drug alone, radiation alone, combination therapy).
-
Drug Administration: The drug is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Radiation Therapy: Tumors are locally irradiated with a specified dose and fractionation schedule.
-
-
Endpoint: Tumor volumes are monitored until they reach a predetermined endpoint size, or the study continues for a set duration to assess survival.
-
Data Analysis: Tumor growth curves are plotted, and the time for tumors to reach the endpoint volume (tumor growth delay) is calculated for each group. Median survival is also determined.
Conclusion
Both this compound and cisplatin demonstrate significant potential as radiosensitizing agents, albeit through different mechanisms. This compound, representing a targeted therapy approach, leverages the p53 pathway to enhance radiation-induced cell cycle arrest and apoptosis in p53 wild-type tumors. Cisplatin, a conventional cytotoxic agent, potentiates radiation damage by forming DNA adducts and inhibiting DNA repair pathways.
The preclinical data presented in this guide suggest that both agents can effectively enhance the tumor-killing effects of radiation. The choice of a radiosensitizing agent for a particular cancer type will likely depend on the tumor's specific molecular characteristics, such as p53 status, and the overall treatment strategy. Further preclinical and clinical research is warranted to fully elucidate the comparative efficacy and optimal application of these and other novel radiosensitizing agents in combination with radiation therapy.
References
- 1. pascal-usc.primo.exlibrisgroup.com [pascal-usc.primo.exlibrisgroup.com]
- 2. Cisplatin sensitizes cancer cells to ionizing radiation via inhibition of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. Comparison of Radiosensitizing Effects of the mTOR Inhibitor CCI-779 to Cisplatin in Experimental Models of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling RG7775
Disclaimer: Specific safety data sheets (MSDS) for the investigational drug RG7775 are not publicly available. The following guidance is based on established protocols for handling potent, investigational antineoplastic agents, a category to which this compound (also known as RO6839921) belongs as an MDM2 antagonist. Researchers, scientists, and drug development professionals must consult their institution's specific safety protocols and the appropriate material safety data sheets as they become available.
This compound is an investigational small molecule and an intravenous prodrug of idasanutlin, which functions as an antineoplastic by inhibiting the MDM2 proto-oncogene.[1][2] As with all hazardous drugs, handling this compound requires stringent safety measures to minimize exposure to personnel through inhalation, skin contact, or ingestion.[3]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is critical when handling hazardous drugs like this compound. The following table summarizes the recommended PPE for various activities.
| Activity | Recommended Personal Protective Equipment |
| Receiving & Unpacking | Single pair of chemotherapy-tested gloves |
| Preparation & Compounding | Double pair of chemotherapy-tested gloves, disposable gown (poly-coated), face shield and/or splash goggles, and a NIOSH-approved respirator (e.g., N95).[3][4][5] All manipulations should be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[3][6] |
| Administration | Double pair of chemotherapy-tested gloves, disposable gown, and eye protection.[4][7] Use of closed-system drug-transfer devices (CSTDs) is strongly recommended to minimize aerosol generation and spillage.[7] |
| Waste Disposal & Spill Cleanup | Double pair of chemotherapy-tested gloves, disposable gown, face shield and/or splash goggles, and a NIOSH-approved respirator.[5] |
Experimental Protocols: Safe Handling and Disposal Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[5]
-
Wear a single pair of chemotherapy-tested gloves during unpacking.
-
Segregate this compound from non-hazardous materials in a designated storage area with clear hazard labeling.
-
Ensure that the storage area is well-ventilated and access is restricted to authorized personnel.
Preparation (Reconstitution and Dilution):
-
All preparation of this compound must occur within a certified Class II BSC or CACI to protect both the product and the handler.[3][6]
-
Don all required PPE as outlined in the table above before beginning any preparation activities.
-
Use a plastic-backed absorbent pad to cover the work surface within the BSC to contain any potential spills.
-
Employ needleless systems and luer-lock fittings to minimize the risk of leaks and aerosol generation.[7]
-
When withdrawing the drug from a vial, use a technique that avoids pressurization of the vial.
-
Label the final prepared container with the drug name, concentration, date, and appropriate hazard warnings.
Disposal:
-
All materials that have come into contact with this compound, including needles, syringes, vials, gloves, gowns, and absorbent pads, are considered hazardous waste.
-
Dispose of all contaminated materials in clearly labeled, puncture-proof, and leak-proof hazardous waste containers.[6]
-
Follow your institution's and local regulations for the disposal of cytotoxic waste.[7]
Spill Management:
-
Immediately restrict access to the spill area.
-
Use a designated chemotherapy spill kit to clean the affected area.
-
Don all appropriate PPE before beginning cleanup.
-
Contain the spill using absorbent materials from the spill kit.
-
Clean the area with an appropriate decontaminating agent, followed by a thorough rinsing.
-
Dispose of all cleanup materials as hazardous waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. RG 7775 - AdisInsight [adisinsight.springer.com]
- 2. RG-7775 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. gerpac.eu [gerpac.eu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. ppno.ca [ppno.ca]
- 6. Safe Handling of Hazardous Drugs | OJIN: The Online Journal of Issues in Nursing [ojin.nursingworld.org]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
